trans-27-methyloctacos-2-enoyl-CoA
Descripción
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Propiedades
Fórmula molecular |
C50H90N7O17P3S |
|---|---|
Peso molecular |
1186.3 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-27-methyloctacos-2-enethioate |
InChI |
InChI=1S/C50H90N7O17P3S/c1-38(2)28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-41(59)78-33-32-52-40(58)30-31-53-48(62)45(61)50(3,4)35-71-77(68,69)74-76(66,67)70-34-39-44(73-75(63,64)65)43(60)49(72-39)57-37-56-42-46(51)54-36-55-47(42)57/h27,29,36-39,43-45,49,60-61H,5-26,28,30-35H2,1-4H3,(H,52,58)(H,53,62)(H,66,67)(H,68,69)(H2,51,54,55)(H2,63,64,65)/b29-27+/t39-,43-,44-,45+,49-/m0/s1 |
Clave InChI |
MSMRXVFRFUAAKF-YGWNLOJQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthetic Pathway of Mycocerosic Acids, Including the Intermediate trans-27-methyloctacos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of mycocerosic acids, a class of multi-methyl-branched fatty acids crucial for the virulence of Mycobacterium tuberculosis. The specific molecule, "trans-27-methyloctacos-2-enoyl-CoA," is a presumed intermediate within this complex pathway. Due to the limited direct research on this specific intermediate, this document focuses on the well-characterized overall pathway, providing available quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
The Mycocerosic Acid Biosynthetic Pathway: A Core Component of Mycobacterial Virulence
Mycocerosic acids are significant components of phthiocerol dimycocerosates (PDIM) and phenolic glycolipids (PGL), which are complex lipids found in the cell wall of pathogenic mycobacteria. These lipids play a critical role in the interaction between the bacterium and its host, contributing to the evasion of the host immune system. The synthesis of mycocerosic acids is catalyzed by the multifunctional enzyme, Mycocerosic Acid Synthase (MAS), a type I iterative polyketide synthase (PKS).[1][2]
The biosynthesis is an iterative process involving the elongation of a long-chain fatty acyl-CoA primer with methylmalonyl-CoA as the extender unit. This process is distinct from canonical fatty acid synthesis, which utilizes malonyl-CoA. The use of methylmalonyl-CoA results in the characteristic multi-methyl-branched structure of mycocerosic acids.[3]
The overall reaction catalyzed by Mycocerosic Acid Synthase can be summarized as follows:
long-chain acyl-CoA + n methylmalonyl-CoA + 2n NADPH + 2n H+ ⇌ multi-methyl-branched fatty acid + n CoA + n CO2 + 2n NADP+[4]
A single elongation cycle, which is repeated multiple times, consists of the following steps:
-
Condensation: The acyl chain is extended by two carbons (and a methyl group) through the condensation with methylmalonyl-CoA, with the release of CO2.
-
Ketoreduction: The resulting β-ketoacyl group is reduced to a β-hydroxyacyl group by a ketoreductase (KR) domain, using NADPH as the reducing agent.
-
Dehydration: The β-hydroxyacyl group is dehydrated by a dehydratase (DH) domain to form a trans-2-enoyl intermediate, such as this compound.
-
Enoylreduction: The trans-2-enoyl intermediate is then reduced by an enoylreductase (ER) domain, again using NADPH, to form a saturated acyl chain, which can then undergo further rounds of elongation.
The molecule This compound represents the activated fatty acid intermediate after a dehydration step and before the final enoylreduction in one of the later cycles of mycocerosic acid synthesis.
Quantitative Data on Mycocerosic Acid Synthesis
While detailed kinetic parameters such as Kcat and Km for Mycocerosic Acid Synthase are not extensively reported in the literature, several key characteristics of the enzymatic reaction have been determined.
| Parameter | Value / Observation | Source |
| Enzyme | Mycocerosic Acid Synthase (MAS) | [3] |
| EC Number | 2.3.1.111 | [4] |
| Substrates | Long-chain acyl-CoA (C6 to C20), Methylmalonyl-CoA, NADPH | [3] |
| Products | Multi-methyl-branched fatty acids, CoA, CO2, NADP+ | [4] |
| Optimal pH | 6.2 | [5] |
| Cofactors | NADPH and NADH are required for maximal incorporation of methylmalonyl-CoA. ATP and Mg2+ also enhance activity. | [5] |
| Substrate Specificity | The enzyme is specific for methylmalonyl-CoA and does not incorporate malonyl-CoA. It elongates n-C6 to n-C20 CoA esters. | [3] |
| Inhibitors | As a β-ketoacyl synthase, MAS is sensitive to the general fatty acid synthase inhibitors cerulenin (B1668410) and thiolactomycin. | [6] |
Experimental Protocols
Purification of Mycocerosic Acid Synthase from Mycobacterium bovis BCG
This protocol is based on the methodology described by Rainwater and Kolattukudy (1985).[3]
-
Preparation of Cell-Free Extract:
-
Harvest M. bovis BCG cells from culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
-
Resuspend the cells in the same buffer and lyse them using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris, yielding a crude cell-free extract.
-
-
Anion-Exchange Chromatography:
-
Apply the cell-free extract to a DEAE-cellulose or similar anion-exchange column equilibrated with a low-salt buffer.
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl).
-
Collect fractions and assay for mycocerosic acid synthase activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the anion-exchange step and concentrate them.
-
Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.
-
Elute with a suitable buffered saline solution.
-
Collect fractions and assay for activity. MAS has a native molecular weight of approximately 490 kDa.[3]
-
-
Affinity Chromatography:
-
Further purify the active fractions using an affinity chromatography matrix, such as a CoA-agarose column, to specifically bind CoA-utilizing enzymes.
-
Elute the bound MAS with a high concentration of CoA or a salt gradient.
-
-
Hydroxylapatite Chromatography:
-
As a final polishing step, apply the purified enzyme to a hydroxylapatite column.
-
Elute with a phosphate gradient to obtain a highly purified enzyme preparation.
-
Analyze the purity of the final sample by SDS-PAGE. MAS appears as a monomer of approximately 238 kDa.[3]
-
Assay for Mycocerosic Acid Synthase Activity
-
Prepare a reaction mixture containing:
-
Buffer (e.g., potassium phosphate, pH 6.2)
-
NADPH and NADH
-
ATP and MgCl2
-
A long-chain acyl-CoA primer (e.g., arachidoyl-CoA)
-
Radioactively labeled [1-14C]methylmalonyl-CoA
-
-
Initiate the reaction by adding the purified enzyme fraction.
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
Stop the reaction by saponification (e.g., with KOH in methanol).
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analyze the incorporation of radioactivity into the fatty acid fraction by scintillation counting or by radio-gas chromatography to identify the specific mycocerosic acid products.[5]
Visualizations
Biosynthetic Pathway of Mycocerosic Acids
References
- 1. researchgate.net [researchgate.net]
- 2. Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycocerosate synthase - Wikipedia [en.wikipedia.org]
- 5. Synthesis of mycocerosic acids from methylmalonyl coenzyme A by cell-free extracts of Mycobacterium tuberculosis var. bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of trans-27-methyloctacos-2-enoyl-CoA in Mycolic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycolic acids are the hallmark of Mycobacterium tuberculosis and related species, forming the core of their unique and impermeable cell wall. These very-long-chain fatty acids are crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. The biosynthesis of mycolic acids is a complex process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II, along with a suite of modifying enzymes. This technical guide provides an in-depth exploration of the role of a key intermediate, trans-27-methyloctacos-2-enoyl-CoA , in the intricate pathway of mycolic acid synthesis. Understanding the formation and processing of this molecule is critical for the development of novel anti-tubercular agents targeting this essential pathway.
Mycolic Acid Biosynthesis Overview
The synthesis of mycolic acids is a multi-step process that can be broadly divided into the following stages:
-
De novo fatty acid synthesis by FAS-I: The multifunctional FAS-I enzyme complex synthesizes C16-C18 and C24-C26 acyl-CoAs. The C24-C26 acyl-CoA serves as the α-alkyl branch of the final mycolic acid.
-
Elongation of the meromycolate chain by FAS-II: The FAS-II system, a multi-enzyme complex, elongates a C20 acyl-CoA primer (derived from FAS-I) to produce the long meromycolic acid chain (typically C50-C60).
-
Modification of the meromycolate chain: During or after elongation, the meromycolate chain is modified by a series of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (the MmaA family), introducing methyl branches, cyclopropane (B1198618) rings, and oxygenated functions (methoxy and keto groups).
-
Claisen Condensation: The mature meromycolic acid and the α-branch are condensed by the polyketide synthase Pks13.
-
Reduction: The resulting β-keto mycolate is then reduced to the final β-hydroxy mycolic acid.
The Role of this compound in the FAS-II Elongation Cycle
The FAS-II system operates through a repetitive cycle of four enzymatic reactions to elongate the acyl chain by two carbons in each cycle. The intermediate, This compound , is a key molecule in one of the later stages of this elongation process, representing a C29 fatty acid precursor to the full-length meromycolic acid.
The formation and subsequent conversion of this molecule occur within the following cyclical pathway:
-
Condensation: A β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the condensation of a C27-methyl-acyl-ACP with malonyl-ACP to form a C29-methyl-β-ketoacyl-ACP.
-
First Reduction: The β-ketoacyl-ACP reductase (MabA) reduces the β-keto group to a β-hydroxy group, yielding a C29-methyl-β-hydroxyacyl-ACP.
-
Dehydration: The β-hydroxyacyl-ACP dehydratase complex (HadAB or HadBC) removes a molecule of water, creating a trans-double bond between the α and β carbons, resulting in the formation of trans-27-methyloctacos-2-enoyl-ACP .
-
Second Reduction: The enoyl-ACP reductase (InhA), the target of the frontline anti-tubercular drug isoniazid, reduces the trans-double bond to a single bond, yielding a saturated C29-methyl-acyl-ACP. This elongated and saturated acyl-ACP can then re-enter the FAS-II cycle for further elongation.
The methyl group at the C-27 position is introduced by a SAM-dependent methyltransferase, likely one of the MmaA enzymes (MmaA1-MmaA4), which act on the growing acyl-ACP chain. The precise timing of this methylation event is still an area of active research, but it is understood to occur on the AcpM-bound meromycolic acid precursor.
Data Presentation
| Mycolic Acid Class | Relative Abundance in M. tuberculosis H37Rv | Carbon Chain Length Range | Key Modifying Enzymes |
| α-Mycolic Acid | ~50-70% | C78-C90 | CmaA1, CmaA2 |
| Methoxy-Mycolic Acid | ~10-20% | C83-C90 | MmaA3, MmaA4 |
| Keto-Mycolic Acid | ~10-20% | C80-C87 | MmaA4 |
Note: Relative abundances can vary depending on the bacterial strain and growth conditions.
Experimental Protocols
Extraction and Analysis of Mycolic Acid Methyl Esters (MAMEs) by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative analysis of the major mycolic acid classes.
a. Saponification and Esterification:
-
Harvest approximately 10 mg (wet weight) of M. tuberculosis cells by centrifugation.
-
Resuspend the cell pellet in 2 mL of 25% (w/v) potassium hydroxide (B78521) in methanol/water (1:1, v/v).
-
Add 2 mL of chloroform (B151607).
-
Heat the mixture at 100°C for 2 hours in a sealed, screw-cap tube.
-
Cool the tube to room temperature and add 3 mL of 6 M hydrochloric acid to acidify the solution (pH 1-2).
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic phase containing the free mycolic acids to a new tube.
-
Wash the organic phase with 2 mL of 0.1 M HCl and then with 2 mL of water.
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
To the dried mycolic acids, add 1 mL of a 10:1:10 (v/v/v) mixture of methanol, toluene, and iodomethane, and a small magnetic stir bar.
-
Add 1 mg of silver oxide and stir the mixture at 37°C for 16 hours in the dark.
-
Centrifuge to pellet the silver salts and transfer the supernatant containing the mycolic acid methyl esters (MAMEs) to a new tube.
-
Evaporate the solvent to dryness and resuspend the MAMEs in 100 µL of chloroform.
b. TLC Analysis:
-
Spot 10-20 µL of the MAMEs solution onto a silica (B1680970) gel TLC plate (e.g., Silica Gel 60 F254).
-
Develop the TLC plate in a chamber equilibrated with a mobile phase of hexane:ethyl acetate (B1210297) (95:5, v/v). For better separation, the development can be repeated two or three times.
-
After development, air dry the plate.
-
Visualize the separated MAMEs by spraying the plate with a 10% (w/v) solution of phosphomolybdic acid in ethanol, followed by gentle heating with a heat gun until spots appear. The different classes of mycolic acids (α, methoxy, and keto) will migrate to distinct positions.
Analysis of Mycolic Acid Intermediates by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive detection and characterization of mycolic acid precursors.
a. Lipid Extraction:
-
Grow M. tuberculosis cultures to the desired optical density.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline.
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v) and transfer to a glass tube containing glass beads.
-
Lyse the cells by bead beating or sonication on ice.
-
Centrifuge the mixture to pellet the cell debris.
-
Transfer the supernatant (total lipid extract) to a new glass tube.
-
Perform a biphasic separation by adding 0.2 volumes of 0.9% (w/v) NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for reverse-phase chromatography, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Elute the lipids using a gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate).
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire data in both full scan mode (to identify the masses of potential intermediates) and tandem MS (MS/MS) mode (to fragment the ions and obtain structural information). The fragmentation of mycolic acid precursors often yields characteristic product ions that can aid in their identification.
In Vitro Assay for SAM-Dependent Methyltransferases (e.g., MmaA enzymes)
This protocol can be used to determine the activity and substrate specificity of the methyltransferases involved in mycolic acid modification.
a. Reagents and Substrates:
-
Purified recombinant MmaA enzyme.
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.
-
A putative acyl-ACP substrate (this can be a synthetic acyl-ACP or an in vitro generated long-chain acyl-ACP).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
b. Assay Procedure:
-
Set up the reaction in a microcentrifuge tube on ice by adding the reaction buffer, the acyl-ACP substrate, and the purified MmaA enzyme.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate the protein and any associated lipid.
-
Collect the precipitate by vacuum filtration onto a glass fiber filter.
-
Wash the filter extensively with cold 5% TCA to remove unincorporated [³H]SAM.
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
The amount of incorporated radioactivity is proportional to the methyltransferase activity.
Mandatory Visualization
Caption: The FAS-II elongation cycle in mycolic acid synthesis, highlighting the formation of trans-2-enoyl-ACP intermediates and the role of SAM-dependent methyltransferases.
Caption: A generalized experimental workflow for the extraction, derivatization, and analysis of mycolic acids from Mycobacterium tuberculosis.
Conclusion
The biosynthesis of mycolic acids is a vital process for Mycobacterium tuberculosis, and each intermediate in this complex pathway represents a potential point of vulnerability. This compound (or its ACP equivalent) is a critical, late-stage precursor in the FAS-II elongation of the meromycolic acid chain. Its formation through dehydration and subsequent reduction are essential steps in the cycle. Furthermore, the methylation of the acyl chain highlights the importance of the MmaA family of SAM-dependent methyltransferases in generating the diverse mycolic acid repertoire of M. tuberculosis. A thorough understanding of the enzymes that produce and modify this intermediate will continue to fuel the development of novel therapeutics aimed at disrupting the integrity of the mycobacterial cell wall.
An In-Depth Technical Guide on trans-27-methyloctacos-2-enoyl-CoA: Structure, Function, and Significance in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The remarkable resilience and pathogenicity of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, are intrinsically linked to its unique and complex cell envelope. A major component of this protective barrier is mycolic acids, which are very-long-chain fatty acids (VLCFAs). The biosynthesis of these crucial lipids is carried out by a sophisticated enzymatic machinery, primarily the Fatty Acid Synthase-II (FAS-II) system. This multi-protein complex is responsible for the elongation of fatty acid precursors to the requisite lengths for mycolic acid synthesis. A key, transient intermediate in this essential pathway is trans-27-methyloctacos-2-enoyl-CoA . This technical guide provides a comprehensive overview of the structure, function, and enzymatic processing of this molecule, highlighting its importance as a potential target for novel anti-tubercular therapeutics.
Chemical Structure
While a specific entry for this compound is not available in major chemical databases, its structure can be inferred from its systematic name. It is a 29-carbon fatty acyl-CoA with a methyl branch at the 27th carbon and a trans double bond between the 2nd and 3rd carbons.
Inferred Structure of this compound:
-
Acyl Chain: A 28-carbon chain (octacosanoyl) with a methyl group at position 27.
-
Unsaturation: A double bond in the trans (E) configuration between carbons 2 and 3.
-
Coenzyme A Moiety: The acyl chain is attached to Coenzyme A via a thioester linkage.
SMILES (Inferred): C--INVALID-LINK--C=CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@H]1OP(=O)(O)O">C@Hn1cnc2c1ncnc2N
(Note: The stereochemistry at the 27-position is depicted as 'R' based on common branched-chain fatty acid biosynthesis, but may vary.)
Function in the Mycobacterium tuberculosis FAS-II Pathway
This compound is a pivotal intermediate in the iterative elongation cycle of the M. tuberculosis Fatty Acid Synthase-II (FAS-II) system. This pathway is responsible for extending C16-C18 fatty acids, produced by the FAS-I system, to the very-long-chain precursors of mycolic acids (up to C56) and other complex lipids like phthiocerol dimycocerosates (PDIMs).[1][2]
The FAS-II cycle consists of four key enzymatic reactions:
-
Condensation: Elongation of the acyl chain by two carbons, catalyzed by β-ketoacyl-ACP synthases (KasA and KasB).
-
First Reduction: Reduction of the β-keto group to a hydroxyl group by the β-ketoacyl-ACP reductase (MabA).
-
Dehydration: Removal of a water molecule to form a trans-2-enoyl-ACP intermediate, catalyzed by the β-hydroxyacyl-ACP dehydratase complexes (HadAB and HadBC).[3]
-
Second Reduction: Reduction of the trans-2-enoyl double bond to a saturated acyl-ACP by the enoyl-ACP reductase (InhA).
This compound is the product of the dehydration step and the substrate for the final reduction step in one of the later cycles of elongation of a branched-chain fatty acid.
Enzymology of trans-2-enoyl-CoA Metabolism
The formation and subsequent reduction of trans-2-enoyl-CoA intermediates are catalyzed by two essential enzyme complexes in the FAS-II pathway.
β-Hydroxyacyl-ACP Dehydratases (HadAB and HadBC)
-
Function: These heterodimeric enzymes catalyze the dehydration of β-hydroxyacyl-ACP to form the trans-2-enoyl-ACP intermediate.[3] In the context of our molecule of interest, they would convert 3-hydroxy-27-methyloctacosanoyl-ACP to trans-27-methyloctacos-2-enoyl-ACP.
-
Structure: HadA, HadB, and HadC proteins assemble into two distinct functional heterodimers: HadAB and HadBC.[4] These complexes belong to the hydratase 2 family and adopt a "hot-dog" fold.[5]
-
Substrate Specificity: The HadAB and HadBC complexes exhibit a preference for long-chain acyl-ACP substrates (≥C12), which is consistent with their role in the elongation of VLCFAs.[3] The specificities of the two complexes may differ, suggesting they play distinct roles during the elongation process.[4]
Enoyl-ACP Reductase (InhA)
-
Function: InhA is an NADH-dependent enzyme that catalyzes the final reduction step of the FAS-II cycle, converting the trans-2-enoyl-ACP intermediate to a saturated acyl-ACP.[2] This enzyme is the primary target of the frontline anti-tubercular drug isoniazid (B1672263).
-
Structure: InhA is a homotetramer with a substrate-binding loop that is longer than that of other bacterial enoyl-ACP reductases, creating a deeper binding crevice.[6]
-
Substrate Specificity: This structural feature is consistent with its ability to recognize and reduce long-chain fatty acyl substrates (C16 and longer).[6]
Quantitative Data
| Enzyme | Substrate(s) | Km | Vmax or kcat | Comments | Reference(s) |
| MabA | C4-C20 β-ketoacyl-CoAs | N/A | N/A | Preferentially metabolizes long-chain substrates (C8-C20) with poor affinity for C4 substrates. | [6] |
| HadAB/BC | C4-C20 trans-2-enoyl-CoAs | N/A | N/A | Not active with C4-C8 substrates; active with C12-C20 substrates. | [7] |
| InhA | C16 trans-2-enoyl-thioester | ~50 µM | ~1.5 s⁻¹ | Shows preference for long-chain substrates. | [6] |
Note: The data presented are for model substrates and may not reflect the precise kinetics with this compound. N/A indicates data not available.
Experimental Protocols
A detailed experimental protocol for the synthesis or analysis of this compound is not available. However, a generalized in vitro assay for the FAS-II system can be adapted to study the metabolism of this and other long-chain intermediates.
Generalized in vitro FAS-II Reconstitution Assay
This protocol outlines the steps to reconstitute the FAS-II elongation cycle in vitro to study the activity of the enzymes with specific substrates.
-
Protein Expression and Purification:
-
Individually express and purify the recombinant FAS-II enzymes (e.g., KasA, MabA, HadAB, HadBC, InhA) and the acyl carrier protein (AcpM) from E. coli.
-
Ensure all proteins are soluble and active.
-
-
Substrate Preparation:
-
Synthesize or acquire the desired acyl-CoA or acyl-ACP starter substrate (e.g., a C26 branched-chain acyl-CoA).
-
Prepare solutions of malonyl-CoA, NADPH, and NADH.
-
-
In vitro Reaction:
-
Combine the purified enzymes, AcpM, starter substrate, malonyl-CoA, and reducing cofactors in a suitable reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Product Analysis:
-
Stop the reaction and extract the fatty acyl products.
-
Analyze the products by methods such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the elongated fatty acids.
-
Significance and Therapeutic Potential
The FAS-II pathway is essential for the viability of M. tuberculosis, and its absence in mammals makes it an attractive target for the development of new anti-tubercular drugs. Several existing anti-tubercular drugs, including isoniazid and ethionamide, target InhA, the enoyl-ACP reductase of this pathway.
The enzymes responsible for the metabolism of trans-2-enoyl-CoA intermediates, namely HadAB/BC and InhA, are critical for the completion of the fatty acid elongation cycle. Inhibition of these enzymes would lead to the accumulation of toxic intermediates and disrupt the synthesis of mycolic acids, ultimately leading to bacterial cell death. Therefore, a deeper understanding of the structure and function of these enzymes and their interactions with very-long-chain substrates like this compound is crucial for the rational design of novel inhibitors.
Conclusion
This compound is a critical, albeit transient, intermediate in the essential FAS-II pathway of Mycobacterium tuberculosis. Its formation and subsequent reduction are catalyzed by the dehydratase complexes HadAB/BC and the enoyl-ACP reductase InhA, respectively. While specific quantitative and experimental data for this particular molecule are scarce, the broader understanding of the FAS-II system underscores its importance in the biosynthesis of mycolic acids and its vulnerability as a therapeutic target. Further research into the substrate specificity and kinetics of the FAS-II enzymes with very-long-chain, branched intermediates will be invaluable for the development of next-generation anti-tubercular drugs that can overcome existing resistance mechanisms.
References
- 1. Metabolomics: Applications and Promise in Mycobacterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of dehydratase component HadAB complex of mycobacterial FAS-II pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the Assignment of Rv0241c to Fatty Acid Synthase Type II of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Very-Long-Chain Fatty Acyl-CoAs in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and significance of very-long-chain fatty acyl-CoA molecules, such as the putative intermediate "trans-27-methyloctacos-2-enoyl-CoA," within the intricate lipid metabolism of Mycobacterium tuberculosis (M. tb). The unique and impermeable cell wall of M. tb, rich in complex lipids, is a key determinant of its virulence and intrinsic resistance to many antibiotics.[1] Understanding the biosynthesis of these lipids, particularly the very-long-chain mycolic acids, is paramount for the development of novel anti-tubercular therapeutics.
The Biosynthetic Landscape of Mycolic Acids and Other Very-Long-Chain Fatty Acids
Mycolic acids are the hallmark lipids of the mycobacterial cell envelope.[1] Their synthesis is a complex process involving two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. The FAS-I system is responsible for the de novo synthesis of shorter chain fatty acids, typically producing C16 to C26 fatty acyl-CoAs.[1][2] These then serve as primers for the FAS-II system, which elongates them to the very long meromycolate chain (up to C60).[1][3]
The molecule "this compound" is a hypothetical or known intermediate in the biosynthesis of mycocerosic acid, a multi-methyl-branched fatty acid, which is a component of the virulence factor phthiocerol dimycocerosate (DIM). The "trans-2-enoyl-CoA" moiety is a characteristic intermediate in the beta-oxidation and fatty acid elongation pathways. The 27-methyl branch suggests the action of a methyltransferase.
Key Enzymatic Players
The biosynthesis of these complex lipids involves a multitude of enzymes, many of which are validated drug targets.[3][4]
| Enzyme Class | Specific Enzymes (M. tb) | Function | Reference |
| Fatty Acyl-CoA Synthetase | FadD family (e.g., FadD13, FadD28, FadD32) | Activation of fatty acids to their CoA esters for metabolic processing. | [5][6][7] |
| β-Ketoacyl-ACP Synthase | KasA, KasB | Catalyze the Claisen condensation of malonyl-ACP with the growing acyl-ACP chain in the FAS-II system. | [3][8][9] |
| β-Ketoacyl-ACP Reductase | MabA | Reduces the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP. | [8][9] |
| β-Hydroxyacyl-ACP Dehydratase | HadABC complex | Dehydrates the β-hydroxyacyl-ACP to a trans-2-enoyl-ACP. | [8][9] |
| trans-2-Enoyl-ACP Reductase | InhA | Reduces the trans-2-enoyl-ACP to an elongated acyl-ACP. This is the target of the frontline anti-TB drug isoniazid. | [3][4][8][9] |
| Mycocerosic Acid Synthase | Mas | A large polyketide synthase-like enzyme responsible for the synthesis of mycocerosic acid. | [10] |
| Methyltransferases | MmaA1-4 | Introduce methyl branches onto the meromycolate chain using S-adenosyl-L-methionine (SAM) as a methyl donor. | [2] |
Experimental Protocols for the Study of Very-Long-Chain Fatty Acyl-CoAs
The investigation of lipid metabolism in M. tb requires specialized techniques due to the hydrophobic nature and long chain length of the molecules involved.
Gene Expression Analysis Using Reporter Genes
Objective: To assess the promoter activity of genes involved in lipid biosynthesis.
Protocol:
-
Promoter Cloning: The promoter region of the gene of interest (e.g., fadD28, mas) is amplified by PCR from M. tb genomic DNA.
-
Fusion to Reporter Gene: The amplified promoter is ligated into a mycobacterial expression vector upstream of a reporter gene, such as xylE (encoding catechol-2,3-dioxygenase) or lacZ (encoding β-galactosidase).
-
Transformation: The recombinant vector is introduced into a suitable host, such as the non-pathogenic Mycobacterium smegmatis or an attenuated strain of M. bovis BCG.
-
Reporter Assay:
-
For xylE, bacterial lysates are incubated with catechol, and the formation of the yellow product, 2-hydroxymuconic semialdehyde, is measured spectrophotometrically at 375 nm.[10]
-
For lacZ, lysates are incubated with o-nitrophenyl-β-D-galactopyranoside (ONPG), and the release of o-nitrophenol is measured at 420 nm.
-
-
Data Analysis: Reporter activity is normalized to total protein concentration in the lysate.
Generation and Analysis of Gene-Disrupted Mutants
Objective: To determine the function of a specific gene in lipid metabolism.
Protocol:
-
Allelic Exchange: A disrupted copy of the target gene (e.g., fadD5), where a portion of the coding sequence is replaced with an antibiotic resistance cassette, is constructed in a suicide vector.
-
Transformation and Selection: The vector is introduced into M. tb, and homologous recombination events are selected for by plating on antibiotic-containing media.
-
Confirmation: Successful gene disruption is confirmed by Southern blotting and PCR analysis.
-
Phenotypic Analysis: The mutant strain is compared to the wild-type strain in terms of:
-
Growth in vitro: Growth curves are determined in standard broth media (e.g., Middlebrook 7H9) and in minimal media supplemented with specific fatty acids as the sole carbon source.[5]
-
Lipid Profile: The lipid composition of the cell wall is analyzed by techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) after extraction and derivatization of the lipids.
-
Virulence: The mutant's ability to survive and replicate in cellular (e.g., macrophage infection models) and animal models of tuberculosis is assessed.[5]
-
Extraction and Analysis of Long-Chain Acyl-CoA Esters
Objective: To quantify the levels of specific long-chain acyl-CoA esters in mycobacterial cells.
Protocol:
-
Cell Lysis and Extraction: Mycobacterial cells are rapidly harvested and lysed. The long-chain acyl-CoA esters are extracted using a solvent system, such as one based on isopropanol (B130326) and acetonitrile, often with a solid-phase extraction (SPE) step to enrich for the CoA esters.[11][12]
-
Chromatographic Separation: The extracted acyl-CoAs are separated by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[12]
-
Detection and Quantification:
-
UV Detection: The eluting acyl-CoAs can be detected by their absorbance at 254 nm.[12]
-
Mass Spectrometry (MS): For higher sensitivity and specificity, the HPLC is coupled to a mass spectrometer (LC-MS/MS). The acyl-CoAs are ionized (e.g., by electrospray ionization), and specific parent-daughter ion transitions are monitored (Selected Reaction Monitoring or SRM) for quantification.[11]
-
Visualizing Key Pathways and Workflows
Biosynthesis of Mycolic Acids
Caption: Overview of the mycolic acid biosynthetic pathway in M. tuberculosis.
Experimental Workflow for Mutant Analysis
Caption: Workflow for generating and analyzing gene-disrupted mutants in M. tuberculosis.
Conclusion and Future Directions
The biosynthesis of very-long-chain fatty acids is a critical process for the survival and pathogenesis of M. tuberculosis. While the specific discovery of "this compound" is not prominently documented, its structure is consistent with an intermediate in the well-established pathways of mycocerosic acid or mycolic acid biosynthesis. A thorough understanding of the enzymes that produce and process such intermediates provides a strong foundation for the development of novel inhibitors. Future research should focus on the precise characterization of these transient intermediates and the dynamic protein-protein interactions within the biosynthetic complexes. Such efforts will be instrumental in identifying new vulnerabilities in the formidable cell wall of M. tuberculosis and in the design of next-generation anti-tubercular drugs.
References
- 1. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of Mycobacterium tuberculosis functionally disrupted in a fatty acyl-CoA synthetase gene fadD5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rv2941 (fadD28) - TB Genome Annotation Portal [orca2.tamu.edu]
- 7. The Mycobacterium tuberculosis very-long-chain fatty acyl-CoA synthetase: structural basis for housing lipid substrates longer than the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Expression of mas and fadD28, Two Genes Involved in Production of Dimycocerosyl Phthiocerol, a Virulence Factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of trans-27-methyloctacos-2-enoyl-CoA as a Fatty Acid Synthase II Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fatty Acid Synthase II (FASII) system is a critical metabolic pathway in many pathogens, including Mycobacterium tuberculosis, responsible for the elongation of fatty acids, particularly the very long-chain mycolic acids that are essential components of the mycobacterial cell wall. This technical guide explores the role of a specific, complex intermediate, trans-27-methyloctacos-2-enoyl-CoA, within the FASII pathway. While direct experimental data on this precise molecule is not extensively available, this document extrapolates from the known functions of the FASII system and its enzymes to provide a comprehensive overview of its likely synthesis, processing, and significance. This guide is intended to serve as a resource for researchers in drug development and microbial biochemistry, offering insights into potential therapeutic targets within this vital pathway.
Introduction to the Fatty Acid Synthase II (FASII) Pathway
The FASII system is a dissociated, multi-enzyme pathway where each reaction in the fatty acid elongation cycle is catalyzed by a distinct, monofunctional enzyme.[1] This is in contrast to the Type I Fatty Acid Synthase (FASI) system found in mammals, which is a large, multifunctional polypeptide.[2] In Mycobacterium tuberculosis, the FASI system is responsible for the de novo synthesis of shorter-chain fatty acids (typically C16-C26), which are then transferred to the FASII system for elongation to the very long-chain precursors of mycolic acids (up to C56-C64).[1][3][4]
The iterative four-step elongation cycle of the FASII pathway includes condensation, reduction, dehydration, and a final reduction. The intermediates in this pathway are attached to an Acyl Carrier Protein (ACP), referred to as AcpM in M. tuberculosis.[1][5]
The Hypothetical Intermediate: this compound
The molecule this compound represents a very long-chain, branched, unsaturated fatty acyl-CoA. Its structure suggests it is an intermediate in the FASII pathway after the dehydration step and before the final reduction. The "trans-2-enoyl" moiety is the hallmark of the substrate for the enoyl-ACP reductase. The "27-methyl" group indicates it is a branched-chain fatty acid, and the "octacosanoyl" backbone signifies a 28-carbon chain.
While direct literature on this compound is scarce, its formation and processing can be inferred from the known substrate specificities of the FASII enzymes.
Biosynthesis and Processing of this compound
The synthesis of a molecule like trans-27-methyloctacos-2-enoyl-AcpM (the ACP-bound form) would follow the canonical FASII elongation cycle. The introduction of the methyl branch likely occurs at an earlier stage in the synthesis of the fatty acid precursor.
The FASII Elongation Cycle
The following diagram illustrates the logical flow of the FASII pathway leading to the formation and subsequent reduction of the trans-2-enoyl intermediate.
Key Enzymes in the Pathway:
-
β-ketoacyl-ACP synthases (KasA and KasB): These enzymes catalyze the initial condensation step, elongating the acyl-ACP chain by two carbons using malonyl-ACP as the donor.[6][7] KasA is believed to be involved in the earlier elongation cycles, while KasB participates in the later stages to produce the full-length meromycolates.[8][9] Both enzymes have a preference for long-chain acyl-ACPs.[7]
-
β-ketoacyl-ACP reductase (MabA): This enzyme reduces the β-ketoacyl-ACP intermediate to β-hydroxyacyl-ACP.[3]
-
β-hydroxyacyl-ACP dehydratase (HadABC): This hetero-dimeric complex (HadAB and HadBC) catalyzes the dehydration of the β-hydroxyacyl-ACP to form the trans-2-enoyl-ACP intermediate, such as trans-27-methyloctacos-2-enoyl-AcpM.[3][10]
-
Enoyl-ACP reductase (InhA): This is a crucial enzyme that catalyzes the final reduction step of the cycle, converting the trans-2-enoyl-ACP to a saturated acyl-ACP.[11][12] InhA has a preference for long-chain substrates and is the primary target for the anti-tubercular drug isoniazid.[12][13]
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (µM·min⁻¹) | Organism | Reference |
| InhA | NADH | - | - | M. tuberculosis | [11] |
| InhA | Crotonyl-CoA | - | - | M. tuberculosis | [12] |
| EtENR | NADH | 60 | 19 | Eimeria tenella | [14] |
| EtENR | Crotonyl-CoA | 40 | 10 | Eimeria tenella | [14] |
Note: The provided data for EtENR (an enoyl-ACP reductase from Eimeria tenella) uses crotonyl-CoA, a short-chain substrate analogue, which may not fully reflect the kinetics with very long-chain substrates.
Experimental Protocols
Studying the intermediates of the FASII pathway requires specialized techniques for their detection and quantification.
Analysis of Acyl-CoA Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the analysis of acyl-CoA species.[15][16]
Experimental Workflow:
Methodology Details:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.
-
Ionize the separated molecules using electrospray ionization (ESI) in positive ion mode.[15]
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry. A common method is to monitor for the neutral loss of 507 Da, which corresponds to the fragmentation of the CoA moiety.[17] Multiple reaction monitoring (MRM) can also be used for targeted quantification of specific acyl-CoA species.[17]
-
In Vitro Reconstitution of the FASII Pathway
To study the kinetics and substrate specificity of the FASII enzymes with novel intermediates, an in vitro reconstituted system can be employed.
Experimental Setup:
Protocol Outline:
-
Component Preparation: Purify all necessary FASII enzymes (KasA, MabA, HadABC, InhA) and the acyl carrier protein (AcpM). Synthesize the required starter acyl-ACP substrate.
-
Reaction: Combine the enzymes, substrates (acyl-ACP, malonyl-CoA, and NADPH), and holo-AcpM in a reaction buffer at an appropriate pH and temperature.[18]
-
Time-Course Analysis: Take aliquots at various time points and quench the reaction (e.g., with acid).
-
Product Analysis: Analyze the reaction products by LC-MS/MS or HPLC to determine the rate of substrate consumption and product formation, allowing for the calculation of kinetic parameters.[18]
Signaling and Regulatory Implications
The intermediates of the FASII pathway are not merely metabolic stepping stones; they can also have regulatory roles. While specific signaling functions of this compound are unknown, the overall flux through the FASII pathway is tightly regulated and essential for bacterial viability.[19] Inhibition of any step in this pathway, including the reduction of the trans-2-enoyl intermediate, leads to the disruption of mycolic acid synthesis and compromises the integrity of the mycobacterial cell wall.[4] This makes the enzymes of the FASII pathway, particularly InhA, attractive targets for drug development.[12][13]
Conclusion
While this compound represents a hypothetical intermediate within the complex landscape of mycolic acid biosynthesis, its study provides a framework for understanding the processing of very long-chain, branched fatty acids in the FASII system. The principles of the FASII elongation cycle, the known substrate specificities of its enzymes, and the established analytical techniques for acyl-CoA intermediates offer a robust foundation for further investigation. A deeper understanding of the biosynthesis and processing of such complex intermediates is crucial for the development of novel therapeutics targeting the essential FASII pathway in pathogenic bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. InhA - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for the Recognition of Mycolic Acid Precursors by KasA, a Condensing Enzyme and Drug Target from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design [frontiersin.org]
- 10. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. Type I and type II fatty acid biosynthesis in Eimeria tenella : enoyl reductase activity and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetically guided, ratiometric tuning of fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Bacterial Fatty Acid Synthase Type II Inhibitors Using a Novel Cellular Bioluminescent Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of the Distal Methyl Branch in Mycolic Acids: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, forming a crucial barrier that contributes to the intrinsic drug resistance and virulence of Mycobacterium tuberculosis. These exceptionally long α-alkyl, β-hydroxy fatty acids are characterized by various structural modifications, including methyl branches, cyclopropane (B1198618) rings, and oxygenated functions (methoxy and keto groups). This technical guide provides an in-depth exploration of the biological significance of the distal methyl branch, a key modification in the biosynthesis of oxygenated mycolic acids. We will delve into its role in the structural integrity of the cell wall, its profound impact on the virulence and immunomodulatory properties of M. tuberculosis, and the enzymatic machinery responsible for its formation, highlighting potential avenues for novel anti-tubercular drug development.
Introduction to Mycolic Acids
Mycolic acids are indispensable for the viability of M. tuberculosis, constituting up to 60% of the dry weight of the cell wall.[1] They are covalently linked to the arabinogalactan-peptidoglycan complex and are also found as free lipids, most notably as trehalose (B1683222) dimycolate (TDM), a potent immunomodulator.[1] In M. tuberculosis, mycolic acids are broadly classified into three main types based on the functional groups present on their long meromycolate chain:
-
α-mycolic acids: The most abundant class (approximately 70%), characterized by two cis-cyclopropane rings.[2][3]
-
Methoxy-mycolic acids: Comprising 10-15% of the total mycolic acids, these contain methoxy (B1213986) groups.[2][3]
-
Keto-mycolic acids: Also making up 10-15% of the mycolic acid content, these possess ketone groups.[2][3]
The specific chemical structure of mycolic acids, particularly the modifications on the meromycolate chain, plays a critical role in the pathophysiology of tuberculosis.[2][4][5] These modifications are introduced by a family of S-adenosylmethionine (SAM)-dependent methyltransferases.[6][7][8]
The Distal Methyl Branch: A Pivotal Modification
The term "27-methyl branch" refers to the methyl group introduced at the distal position of the meromycolate chain, a modification that is fundamental to the formation of oxygenated mycolic acids. This modification is catalyzed by the SAM-dependent methyltransferase MmaA4 (methoxy mycolic acid synthase 4).[9][10] The MmaA4 enzyme introduces both a methyl group and an adjacent hydroxyl group onto a cis-double bond on the distal portion of the meromycolate precursor.[9][11] This hydroxylation and methylation step is the branch point and committed step in the biosynthesis of both methoxy- and keto-mycolic acids.[11]
The subsequent conversion of this hydroxylated intermediate to either a methoxy or a keto group is carried out by other enzymes in the pathway.[11] Therefore, the action of MmaA4 is a critical determinant of the final mycolic acid profile of M. tuberculosis.
Biosynthesis of Oxygenated Mycolic Acids
The biosynthesis of mycolic acids is a complex process involving two fatty acid synthase systems, FAS-I and FAS-II. FAS-I produces medium-chain fatty acids which are then elongated by the FAS-II system to generate the long meromycolate chain.[1][6][12] During or after this elongation, the meromycolate chain undergoes a series of modifications by methyltransferases.
The diagram below illustrates the key steps in the formation of the distal methyl branch and the subsequent generation of oxygenated mycolic acids.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Mycolic acid - Wikipedia [en.wikipedia.org]
- 4. Oxygenated mycolic acids are necessary for virulence of Mycobacterium tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of methionine adenosyltransferase from Mycobacterium smegmatis and M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycolic Acid Modification by the mmaA4 Gene of M. tuberculosis Modulates IL-12 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycolic Acid Modification by the mmaA4 Gene of M. tuberculosis Modulates IL-12 Production | PLOS Pathogens [journals.plos.org]
- 11. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Unraveling the Synthesis of trans-27-methyloctacos-2-enoyl-CoA: A Technical Guide to the Genes and Pathways
For Immediate Release
A Deep Dive into the Bioproduction of a Complex Very-Long-Chain Fatty Acid for Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the genetic and enzymatic machinery responsible for the biosynthesis of "trans-27-methyloctacos-2-enoyl-CoA," a methylated very-long-chain fatty acid (VLCFA). While direct research on this specific molecule is limited, this paper constructs its putative biosynthetic pathway by integrating established principles of VLCFA elongation with the known mechanisms of branched-chain fatty acid synthesis. This document provides a comprehensive overview of the core enzymatic reactions, the genes encoding the requisite enzymes, and detailed experimental protocols for their investigation.
Executive Summary
The production of "this compound" is proposed to occur via a multi-stage process primarily located in the endoplasmic reticulum. The synthesis initiates with a methylated primer, which is then extended through multiple cycles of a four-step fatty acid elongation process to create a 28-carbon backbone. The final unsaturation step yields the target molecule. This guide details each of these stages, the enzymes involved, and methodologies to study them, providing a foundational resource for researchers in lipidomics and therapeutic development.
Proposed Biosynthetic Pathway
The synthesis of the C28 methylated fatty acid backbone is a multi-cycle process involving a fatty acid elongation (FAE) complex.[1] This is followed by a final dehydration step to introduce the trans-2 double bond.
Initiation with a Methylated Primer
Unlike the de novo synthesis of straight-chain fatty acids which typically starts with acetyl-CoA, the methyl group at the C-27 position of a C28 acid suggests the use of a methylated primer. This is characteristic of the biosynthesis of anteiso-branched-chain fatty acids.[2][3] The likely primer for this pathway is 2-methylbutyryl-CoA , which is derived from the catabolism of the amino acid isoleucine.[4]
The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle
Starting with the 2-methylbutyryl-CoA primer, the fatty acid chain is elongated by the addition of two-carbon units from malonyl-CoA in a four-step, cyclical process catalyzed by a membrane-bound enzyme complex in the endoplasmic reticulum.[5][6] To reach a 28-carbon chain from a 5-carbon primer, 11.5 cycles of elongation would be needed, which is biochemically unlikely. A more plausible scenario involves initial elongation by the cytosolic fatty acid synthase (FAS) to a mid-length chain, which is then further elongated by the VLCFA-specific elongase system. For the purpose of this guide, we will focus on the VLCFA elongation machinery that extends a long-chain fatty acyl-CoA precursor.
The four key reactions in each cycle are:
-
Condensation: The rate-limiting step, where a β-ketoacyl-CoA is formed by the condensation of an acyl-CoA with malonyl-CoA. This reaction is catalyzed by β-Ketoacyl-CoA Synthases (KCS) , also known as Fatty Acid Elongases (ELOVLs) in mammals.[6]
-
First Reduction: The β-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA using NADPH as a cofactor. This step is catalyzed by a 3-ketoacyl-CoA reductase (KCR) .
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA. This reaction is carried out by 3-hydroxyacyl-CoA dehydratases (HACDs or HCDs) .[7]
-
Second Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, again using NADPH. This final reduction is catalyzed by a trans-2-enoyl-CoA reductase (TECR) .[5]
After multiple cycles of this process, a 28-carbon saturated fatty acyl-CoA with a methyl group at the 27th position (anteiso-octacosanoyl-CoA) is produced.
Final Dehydration to Produce this compound
The molecule of interest, "this compound", is an intermediate in the VLCFA elongation cycle, specifically the product of the third step (dehydration) in the final cycle of elongation before the last reduction. Therefore, the enzyme responsible for its direct production is a 3-hydroxyacyl-CoA dehydratase (HACD) acting on a 3-hydroxy-27-methyloctacosanoyl-CoA substrate.
Genes and Enzymes Involved
The following table summarizes the key enzyme families and corresponding human genes implicated in the proposed biosynthetic pathway.
| Step | Enzyme Family | Human Genes (Examples) | Substrate (for one cycle) | Product (for one cycle) |
| Initiation | Branched-chain α-keto acid dehydrogenase complex | BCKDHA, BCKDHB, DBT | Isoleucine-derived α-keto-β-methylvalerate | 2-methylbutyryl-CoA |
| Elongation 1: Condensation | Fatty Acid Elongase (KCS) | ELOVL1-7 | Acyl(n)-CoA + Malonyl-CoA | 3-ketoacyl(n+2)-CoA |
| Elongation 2: Reduction | 3-Ketoacyl-CoA Reductase | KAR | 3-ketoacyl(n+2)-CoA | 3-hydroxyacyl(n+2)-CoA |
| Elongation 3: Dehydration | 3-Hydroxyacyl-CoA Dehydratase | HACD1-4 | 3-hydroxyacyl(n+2)-CoA | trans-2-enoyl(n+2)-CoA |
| Elongation 4: Reduction | trans-2-Enoyl-CoA Reductase | TECR | trans-2-enoyl(n+2)-CoA | Acyl(n+2)-CoA |
Visualizations of Pathways and Workflows
Caption: Proposed pathway for this compound synthesis.
Caption: Workflow for identifying genes in a biosynthetic pathway.
Experimental Protocols
The identification and characterization of the genes and enzymes in this pathway involve a combination of molecular biology, genetics, and biochemistry.
Protocol for Gene Identification via Homology and Expression Analysis
Objective: To identify candidate genes encoding the enzymes of the VLCFA elongation pathway.
Methodology:
-
Homology Screening:
-
Use known protein sequences of ELOVLs, KCRs, HACDs, and TECRs from model organisms (e.g., human, yeast) as queries in a BLASTp search against the genome of the organism of interest.
-
Identify putative homologs based on sequence similarity and conserved domains.
-
-
Expression Profiling:
-
Extract total RNA from tissues or cell lines known to produce high levels of VLCFAs.
-
Perform reverse transcription quantitative PCR (RT-qPCR) using primers specific for the candidate genes identified in the homology screen.
-
Correlate the expression levels of candidate genes with the abundance of the target metabolite, measured by GC-MS or LC-MS. Genes whose expression correlates positively with product formation are strong candidates.
-
Protocol for Functional Genomics using Gene Knockout
Objective: To confirm the function of a candidate gene in vivo.
Methodology:
-
Generate Knockout/Knockdown Model:
-
Use CRISPR/Cas9 to create a stable knockout cell line or organism for the candidate gene (e.g., a specific HACD isoform).
-
Alternatively, use RNA interference (RNAi) for transient knockdown of gene expression.
-
-
Lipid Profiling:
-
Culture the knockout/knockdown cells and wild-type controls under standard conditions.
-
Extract total lipids from the cells.
-
Analyze the fatty acid profile using gas chromatography-mass spectrometry (GC-MS) after transmethylation of the lipid extract.
-
Specifically, look for the accumulation of the substrate (e.g., 3-hydroxyacyl-CoAs) and a decrease or absence of the product (e.g., trans-2-enoyl-CoAs) in the knockout/knockdown model compared to the wild-type.[3]
-
Protocol for In Vitro Enzyme Activity Assay (General)
Objective: To determine the specific enzymatic activity of a candidate protein.
5.3.1 3-Hydroxyacyl-CoA Dehydratase (HACD) Assay
Principle: This assay measures the conversion of a 3-hydroxyacyl-CoA substrate to a trans-2-enoyl-CoA product. The formation of the double bond can be monitored spectrophotometrically by the increase in absorbance at 263 nm.
Methodology:
-
Protein Expression and Purification:
-
Clone the coding sequence of the candidate HACD gene into an expression vector.
-
Express the recombinant protein in a suitable host (e.g., E. coli or yeast).
-
Purify the recombinant protein using affinity chromatography.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the purified HACD enzyme, and the 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxy-palmitoyl-CoA).
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
-
Detection:
-
Monitor the increase in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of the enoyl-CoA product.
-
5.3.2 trans-2-Enoyl-CoA Reductase (TECR) Assay
Principle: This assay measures the consumption of NADPH as the trans-2-enoyl-CoA substrate is reduced to a saturated acyl-CoA. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.
Methodology:
-
Protein Expression and Purification: As described for HACD.
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer, purified TECR enzyme, NADPH, and the trans-2-enoyl-CoA substrate.
-
Initiate the reaction by adding the enzyme or substrate.
-
Incubate at 37°C.
-
-
Detection:
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADPH consumption, using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
-
Disclaimer: The biosynthetic pathway for the methylation at C-27 is proposed based on established mechanisms for branched-chain fatty acid synthesis. Further direct experimental evidence is required to definitively identify the specific methyltransferase or the precise role of methylated primers in the synthesis of "this compound".
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses | MDPI [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-27-Methyloctacos-2-enoyl-CoA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of trans-27-methyloctacos-2-enoyl-CoA, a crucial substrate for in vitro assays in drug discovery and metabolic research. The synthesis is presented in two main stages: the preparation of the very long-chain branched fatty acid, trans-27-methyloctacos-2-enoic acid, via a Julia-Kocienski olefination, followed by its activation to the corresponding coenzyme A (CoA) thioester. Methodologies for in vitro assays utilizing this substrate are also discussed, providing a comprehensive guide for researchers.
Introduction
Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are key metabolic intermediates involved in numerous cellular processes, including fatty acid elongation, sphingolipid synthesis, and energy metabolism.[1][2][3][4] The specific molecule, this compound, is a valuable tool for studying enzymes involved in these pathways, such as trans-2-enoyl-CoA reductases.[1] Its branched-chain structure and trans-unsaturation mimic endogenous substrates, making it an ideal candidate for inhibitor screening and enzyme characterization in the context of metabolic disorders. This document outlines a robust synthetic strategy and provides detailed protocols for its preparation and use in in vitro settings.
Part 1: Synthesis of trans-27-Methyloctacos-2-enoic Acid
The synthesis of the fatty acid precursor is achieved through a multi-step process culminating in a Julia-Kocienski olefination to ensure the desired trans-stereochemistry of the double bond.[5][6][7][8]
Overall Synthetic Scheme
Caption: Overall synthetic workflow for trans-27-methyloctacos-2-enoic acid.
Experimental Protocols
1. Synthesis of 26-Methylheptacosanal (Aldehyde Precursor)
A detailed protocol for the synthesis of the long-chain branched aldehyde is beyond the scope of this document. However, a general approach involves the chain elongation of isovaleric acid followed by reduction and oxidation. Standard long-chain fatty acid synthesis or coupling methods can be employed.
2. Synthesis of Ethyl 2-(phenylsulfonyl)acetate (Sulfone Reagent)
This reagent can be synthesized from ethyl bromoacetate and sodium benzenesulfinate.
3. Julia-Kocienski Olefination for trans-27-Methyloctacos-2-enoic Acid Ethyl Ester
This protocol is adapted from established Julia-Kocienski olefination procedures.[5][6][9]
| Reagent/Parameter | Quantity/Condition |
| 26-Methylheptacosanal | 1.0 eq |
| Ethyl 2-(phenylsulfonyl)acetate | 1.2 eq |
| Base (e.g., KHMDS) | 1.3 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12 hours |
Protocol:
-
Dissolve ethyl 2-(phenylsulfonyl)acetate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the base (e.g., KHMDS solution in THF) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 26-methylheptacosanal in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the ethyl ester.
4. Hydrolysis to trans-27-Methyloctacos-2-enoic Acid
| Reagent/Parameter | Quantity/Condition |
| Ethyl Ester | 1.0 eq |
| Base (e.g., LiOH) | 5.0 eq |
| Solvent | THF/Water (3:1) |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
Protocol:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add the base (e.g., lithium hydroxide) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free fatty acid.
Part 2: Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester is a critical step. Several methods exist, with the N-hydroxysuccinimide (NHS) ester method being a reliable choice for long-chain fatty acids due to the stability of the activated intermediate.[10][11][12][13]
Comparison of Acyl-CoA Synthesis Methods
| Method | Advantages | Disadvantages |
| N-Hydroxysuccinimide (NHS) Ester | Stable activated intermediate, good yields.[10][11] | Two-step process. |
| Carbonyldiimidazole (CDI) | One-pot reaction.[14] | Can be sensitive to moisture, potential side reactions. |
| Mixed Anhydride | Rapid reaction. | Anhydride can be unstable. |
Experimental Protocol: NHS Ester Method
Caption: Workflow for the synthesis of the acyl-CoA via an NHS ester.
1. Synthesis of the N-Hydroxysuccinimide Ester
| Reagent/Parameter | Quantity/Condition |
| trans-27-Methyloctacos-2-enoic Acid | 1.0 eq |
| N-Hydroxysuccinimide (NHS) | 1.1 eq |
| Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| Solvent | Anhydrous Dichloromethane (B109758) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
Protocol:
-
Dissolve the fatty acid and NHS in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the NHS ester.
2. Ligation with Coenzyme A
| Reagent/Parameter | Quantity/Condition |
| NHS Ester | 1.0 eq |
| Coenzyme A (trilithium salt) | 1.2 eq |
| Solvent | THF/Aqueous NaHCO3 (1:1) |
| Temperature | Room temperature |
| Reaction Time | 4 hours |
Protocol:
-
Dissolve the NHS ester in THF.
-
In a separate flask, dissolve Coenzyme A (trilithium salt) in an aqueous solution of sodium bicarbonate (e.g., 0.1 M).
-
Add the THF solution of the NHS ester dropwise to the stirred Coenzyme A solution.
-
Stir the biphasic mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, acidify the mixture to pH 4-5 with dilute HCl.
-
Purify the product using solid-phase extraction (SPE) with a C18 cartridge, eluting with a gradient of acetonitrile (B52724) in water.
-
Lyophilize the product-containing fractions to obtain the pure this compound.
Part 3: In Vitro Assay Considerations
This compound can be used in a variety of in vitro assays to study enzymes of lipid metabolism.
Example Assay: trans-2-Enoyl-CoA Reductase Activity
This assay measures the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.
Caption: General workflow for a trans-2-enoyl-CoA reductase assay.
Assay Protocol
| Component | Final Concentration |
| Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0) | - |
| NADPH | 100-200 µM |
| Enzyme (e.g., purified reductase or cell lysate) | Variable |
| This compound | 10-50 µM |
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the enzyme solution in a UV-transparent cuvette or microplate well.
-
Incubate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a stock solution of this compound.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Perform a control reaction without the substrate to account for any background NADPH oxidation.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the synthesis of this compound and its application in in vitro assays. The Julia-Kocienski olefination offers a reliable method for the stereoselective synthesis of the fatty acid precursor, and the NHS ester method provides a robust route to the final CoA thioester. This synthetic substrate is a valuable tool for researchers investigating the enzymes of very long-chain fatty acid metabolism and for the development of novel therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
- 9. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 10. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of trans-27-methyloctacos-2-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-27-methyloctacos-2-enoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative. While specific research on this particular molecule is limited, its structural similarity to other VLCFA-CoAs suggests a potential role in fatty acid elongation and sphingolipid metabolism[1][2]. Accurate and sensitive quantification of such molecules is crucial for understanding their biological functions and for the development of therapeutics targeting lipid metabolic pathways. This application note provides a detailed protocol for the sensitive and robust quantification of this compound in biological matrices using LC-MS/MS. The described method is adapted from established protocols for the analysis of long-chain and very-long-chain fatty acyl-CoAs[3][4][5].
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the extraction of long-chain fatty acyl-CoAs from rat liver[3][5].
-
Materials:
-
Biological tissue (100-200 mg) or cultured cells
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer)
-
Internal standard (IS) solution (e.g., Heptadecanoyl-CoA)
-
SPE cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Ammonium Hydroxide
-
-
Procedure:
-
Homogenize the biological sample in ice-cold homogenization buffer.
-
Add the internal standard to the homogenate.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample homogenate onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., 50:50 methanol:water).
-
2. Liquid Chromatography (LC)
The following LC conditions are based on established methods for separating long-chain acyl-CoAs[3][4].
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide (pH 10.5) |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Gradient | Optimized for separation of long-chain species |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
3. Mass Spectrometry (MS)
MS parameters are set for a triple quadrupole mass spectrometer in positive electrospray ionization mode, utilizing Multiple Reaction Monitoring (MRM) for quantification[3][5][6].
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Characteristic fragment ion (e.g., resulting from neutral loss of 507 Da)[6] |
| Collision Energy | Optimized for the specific MRM transition |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Data Presentation: Quantitative Data Summary
The following table presents hypothetical validation data for the quantitative method, based on typical performance characteristics reported for similar assays[3][5].
| Analyte | LLOQ (pmol) | LLOQ (pmol) | Accuracy (%) | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) |
| This compound | 0.1 | 0.1 | 95 - 105 | < 15 | < 5 |
| Internal Standard (Heptadecanoyl-CoA) | 0.1 | 0.1 | N/A | N/A | N/A |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Biological Context: Fatty Acid Elongation Pathway
This compound is an intermediate in the fatty acid elongation cycle. This pathway is responsible for the synthesis of very-long-chain fatty acids, which are essential components of cellular lipids[1][2].
Caption: The fatty acid elongation cycle, highlighting the role of trans-2-enoyl-CoA intermediates.
The presented LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. This protocol, along with the provided contextual information, serves as a valuable resource for researchers investigating the roles of very-long-chain fatty acyl-CoAs in health and disease. The methodology can be adapted for the analysis of other long-chain acyl-CoA species, contributing to a broader understanding of lipid metabolism.
References
- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of trans-27-methyloctacos-2-enoyl-CoA using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex lipids like trans-27-methyloctacos-2-enoyl-CoA. This very long-chain fatty acyl-CoA possesses several key structural features: a trans-double bond at the C2-C3 position, a thioester linkage to Coenzyme A, a long hydrocarbon chain, and a methyl branch at the C27 position. This application note provides a detailed protocol for the structural characterization of this molecule using a suite of 1D and 2D NMR experiments.
Key Structural Features to be Confirmed by NMR:
-
Trans-2-enoyl system: The presence and stereochemistry of the double bond.
-
Thioester linkage: Confirmation of the acyl group's attachment to Coenzyme A.
-
Methyl Branch: Location of the methyl group at the terminus of the long alkyl chain.
-
Long-chain Acyl Group: Confirmation of the 28-carbon chain length.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs of this compound. These values are based on typical chemical shifts for similar long-chain fatty acids, enoyl-CoA thioesters, and branched-chain alkanes.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (Olefinic) | 6.8 - 7.1 | dt | ~15.6 (trans), ~6.9 |
| H3 (Olefinic) | 6.0 - 6.4 | dt | ~15.6 (trans), ~1.5 |
| H4 (Allylic CH₂) | 2.2 - 2.4 | m | |
| CH₂ α to CoA Thioester | 2.8 - 3.1 | t | ~7.5 |
| (CH₂)n in chain | 1.2 - 1.4 | br s | |
| CH₂ β to methyl branch | 1.4 - 1.6 | m | |
| CH (methine) at C27 | 1.5 - 1.7 | m | |
| Terminal CH₃ (C28) | 0.8 - 0.9 | t | ~7.0 |
| Branch CH₃ at C27 | 0.8 - 0.9 | d | ~6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Thioester Carbonyl) | 195 - 205 |
| C2 (Olefinic) | 140 - 150 |
| C3 (Olefinic) | 125 - 135 |
| C4 (Allylic CH₂) | 30 - 35 |
| (CH₂)n in chain | 28 - 30 |
| C26 (CH₂) | 35 - 40 |
| C27 (CH) | 30 - 35 |
| C28 (Terminal CH₃) | ~14 |
| Branch CH₃ at C27 | 19 - 23 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[5][6][7]
-
Sample Purity: Ensure the this compound sample is free of particulate matter. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5]
-
Solvent Selection: Use a deuterated solvent that effectively dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (B129727) (CD₃OD) is often suitable for acyl-CoAs.
-
Concentration:
-
Internal Standard: For chemical shift referencing, tetramethylsilane (B1202638) (TMS) is commonly used (0 ppm).
-
Sample Handling: Prepare the sample in a separate vial before transferring it to the NMR tube to ensure complete dissolution.[7]
NMR Data Acquisition
The following experiments are essential for a comprehensive structural elucidation.
-
¹H NMR (Proton):
-
Purpose: To identify all proton-containing functional groups and their relative numbers.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
-
¹³C NMR (Carbon):
-
Purpose: To identify all unique carbon environments.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Key Parameters:
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. This is crucial for tracing the carbon chain.
-
Pulse Program: Standard COSY sequence.
-
Expected Correlations:
-
H2 with H3
-
H3 with H4
-
Correlations between adjacent methylene (B1212753) groups in the long chain.
-
C27-H with C26-H₂ and the branch C27-CH₃.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC sequence.
-
Expected Correlations:
-
H2 with C2
-
H3 with C3
-
Each methylene proton signal with its corresponding carbon signal.
-
The methyl proton signals with their respective carbon signals.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is key for connecting different structural fragments.
-
Pulse Program: Standard HMBC sequence.
-
Expected Key Correlations:
-
H2 and H3 with C1 (carbonyl) and C4.
-
H4 with C2 and C3.
-
Protons on the CoA moiety with C1.
-
Branch methyl protons with C27 and C26.
-
-
Data Analysis and Interpretation
The combination of these NMR experiments will provide the necessary data for the complete structural elucidation of this compound.
-
¹H NMR: The large coupling constant (~15-16 Hz) between H2 and H3 will confirm the trans configuration of the double bond.[8] The integration of the various signals will provide information on the number of protons in each environment.
-
¹³C NMR: The chemical shift of the C1 carbonyl will confirm the thioester functionality. The signals in the olefinic region (125-150 ppm) will confirm the double bond.
-
COSY: The COSY spectrum will allow for the step-by-step tracing of the proton connectivity along the entire fatty acyl chain, from the olefinic protons down to the terminal methyl group.
-
HSQC: This experiment will assign each proton to its directly attached carbon, providing a carbon skeleton map.
-
HMBC: The HMBC correlations are critical for confirming the connectivity of quaternary carbons and linking the acyl chain to the CoA moiety through the thioester bond. The correlation between the branch methyl protons and the C27 and C26 carbons will definitively place the methyl group at the 27-position.
Visualizations
The following diagrams illustrate the workflow and logic for the structural elucidation.
References
- 1. aocs.org [aocs.org]
- 2. aocs.org [aocs.org]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Developing Inhibitors of Very-Long-Chain Fatty Acid Processing Enzymes
For: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism.[1][2] The metabolism of these lipids is a complex process involving a series of enzymatic reactions. The specific substrate, "trans-27-methyloctacos-2-enoyl-CoA," is a C29 branched-chain unsaturated fatty acyl-CoA. Its processing is likely carried out by enzymes involved in the fatty acid elongation and β-oxidation pathways.[3][4] Dysregulation of VLCFA metabolism is associated with several diseases, making the enzymes in these pathways attractive targets for therapeutic intervention.[5][6]
These application notes provide a comprehensive guide for researchers aiming to develop inhibitors against enzymes that process "this compound" and other VLCFAs. The document outlines relevant signaling pathways, experimental workflows for inhibitor screening, and detailed protocols for key enzymatic assays.
Target Enzyme Families and Signaling Pathways
The processing of "this compound" likely involves enzymes from the fatty acid elongation and β-oxidation pathways. The primary enzyme families of interest are:
-
Acyl-CoA Synthetases (ACS): These enzymes activate fatty acids by attaching coenzyme A, a prerequisite for their metabolism.[7]
-
Enoyl-CoA Hydratases (ECH): These enzymes catalyze the hydration of the trans-2-enoyl-CoA double bond, a key step in β-oxidation.[8][9][10]
-
3-Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the oxidation of the 3-hydroxyacyl-CoA intermediate.
-
Trans-2-Enoyl-CoA Reductases (TECR): These enzymes are involved in the final step of the fatty acid elongation cycle, reducing the trans-2-enoyl-CoA to a saturated acyl-CoA.[4][11]
Fatty Acid Elongation Pathway
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle.[3][4]
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Peroxisomal β-Oxidation Pathway
VLCFAs are too long to be metabolized in the mitochondria and are initially broken down in peroxisomes.[1]
Caption: The peroxisomal β-oxidation pathway for very-long-chain fatty acids.
Experimental Workflow for Inhibitor Development
A typical workflow for identifying and characterizing inhibitors of VLCFA processing enzymes is outlined below.
Caption: A generalized workflow for the development of enzyme inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of novel compounds against key enzymes involved in VLCFA metabolism.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) |
| Cmpd-A01 | hTECR | Fluorometric | 2.5 | 1.1 |
| Cmpd-A02 | hTECR | Fluorometric | 5.1 | 2.3 |
| Cmpd-B01 | hEHHADH | Spectrophotometric | 10.2 | 4.8 |
| Cmpd-B02 | hEHHADH | Spectrophotometric | 15.8 | 7.5 |
| Cmpd-C01 | hACOX1 | Colorimetric | 8.7 | 3.9 |
Experimental Protocols
Protocol 1: Fluorometric Assay for Trans-2-Enoyl-CoA Reductase (TECR) Activity
This protocol is adapted from established methods for measuring fatty acyl-CoA activity.[12][13]
1. Principle:
The activity of TECR is determined by monitoring the consumption of the NADPH cofactor, which results in a decrease in fluorescence (λex = 340 nm, λem = 460 nm). The assay measures the conversion of a trans-2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA or a custom synthesized this compound) to its corresponding saturated acyl-CoA.
2. Materials:
-
Purified recombinant human TECR
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 6.5), 2 mM EDTA
-
NADPH
-
trans-2-enoyl-CoA substrate
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Prepare a reaction mixture containing Assay Buffer and NADPH to a final concentration of 200 µM.
-
Add the test inhibitor compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified TECR enzyme to each well to a final concentration of 10-50 nM.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the trans-2-enoyl-CoA substrate to a final concentration of 50 µM.
-
Immediately measure the fluorescence at λex = 340 nm and λem = 460 nm in kinetic mode for 15-30 minutes.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence decrease) for each well.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity
This protocol is based on the classic assay for crotonase activity.[14]
1. Principle:
The hydration of the trans-2-enoyl-CoA substrate by ECH leads to a decrease in absorbance at 263 nm, corresponding to the disappearance of the enoyl-thioester bond.[14]
2. Materials:
-
Purified recombinant human EHHADH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0)
-
trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA or a longer chain equivalent)
-
UV-transparent 96-well microplate or quartz cuvettes
-
UV-Vis spectrophotometer
3. Procedure:
-
Prepare a solution of the trans-2-enoyl-CoA substrate in Assay Buffer to a final concentration of 0.25 mM.
-
Add the test inhibitor compound at various concentrations to the wells of the microplate or cuvettes. Include a vehicle control.
-
Add the purified EHHADH enzyme to each well to a final concentration of 5-20 nM.
-
Incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding the enzyme solution to the substrate solution.
-
Immediately monitor the decrease in absorbance at 263 nm for 10-20 minutes.
4. Data Analysis:
-
Calculate the initial reaction velocity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 10³ M⁻¹ cm⁻¹).[14]
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Radiometric Assay for Acyl-CoA Synthetase (ACS) Activity
This method is highly sensitive and suitable for small sample sizes.[7]
1. Principle:
The activity of ACS is measured by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA thioester. The product is separated from the unreacted fatty acid by differential phase partitioning, and the radioactivity is measured by scintillation counting.[7]
2. Materials:
-
Cell lysates or purified ACS enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT
-
ATP
-
Coenzyme A (CoA)
-
[³H]-labeled fatty acid (e.g., [³H]-lignoceric acid) complexed to BSA
-
Dole's Reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail and counter
3. Procedure:
-
In a microcentrifuge tube, combine the Assay Buffer, ATP (10 mM), and CoA (0.5 mM).
-
Add the test inhibitor compound at various concentrations.
-
Add the enzyme source (cell lysate or purified enzyme).
-
Initiate the reaction by adding the [³H]-labeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding 2.5 mL of Dole's Reagent.
-
Add 1.5 mL of heptane and 1 mL of water, and vortex thoroughly.
-
Centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the [³H]-acyl-CoA.
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
4. Data Analysis:
-
Calculate the amount of [³H]-acyl-CoA formed based on the specific activity of the radiolabeled substrate.
-
Determine the enzyme activity and the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
The development of potent and selective inhibitors for enzymes involved in the metabolism of "this compound" and other VLCFAs holds significant promise for the treatment of various metabolic disorders. The application notes and protocols provided herein offer a robust framework for researchers to identify, characterize, and optimize novel therapeutic agents targeting these critical pathways. Careful adaptation of the substrate in the described assays will be necessary to specifically probe the metabolism of the target molecule.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. aocs.org [aocs.org]
- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics Studies Involving Phthiocerol Dimycocerosate (PDIM) Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lipid "trans-27-methyloctacos-2-enoyl-CoA" is a critical, yet transient, intermediate in the biosynthesis of phthiocerol dimycocerosates (PDIMs). PDIMs are complex, cell wall-associated lipids that are major virulence factors for Mycobacterium tuberculosis, the causative agent of tuberculosis. These lipids play a crucial role in the pathogen's ability to evade the host immune system. The enzymatic machinery responsible for PDIM synthesis, particularly the polyketide synthases (PKSs), represents a promising target for the development of novel anti-tubercular drugs.
This document provides detailed application notes and protocols for studying the enzyme kinetics of the key enzymes involved in the PDIM biosynthesis pathway, with a focus on Mycocerosic Acid Synthase (MAS), the enzyme directly responsible for the elongation steps that produce the mycocerosic acid backbone. While direct kinetic data for the specific intermediate "this compound" is not extensively published, this guide offers a comprehensive framework for designing and executing kinetic studies on the enzymes in this vital pathway.
The Phthiocerol Dimycocerosate (PDIM) Biosynthesis Pathway
The biosynthesis of PDIM is a multi-step process orchestrated by a cluster of genes, including ppsA-E, mas, fadD28, and papA5. The pathway can be broadly divided into the synthesis of the phthiocerol backbone and the mycocerosic acid side chains, which are subsequently esterified to form the final PDIM molecule.
Key Enzymes in the PDIM Pathway:
-
FadD26 and FadD28: These are fatty acyl-AMP ligases that activate long-chain fatty acids, preparing them for loading onto the PKS machinery.[1][2]
-
PpsA-E: A set of five type I polyketide synthases that work in a modular fashion to synthesize the phthiocerol backbone from a long-chain fatty acid starter unit and malonyl-CoA/methylmalonyl-CoA extender units.[1][2]
-
Mycocerosic Acid Synthase (MAS): A type I iterative PKS responsible for the synthesis of multi-methyl-branched mycocerosic acids.[3][4] It iteratively adds methylmalonyl-CoA units to a long-chain acyl-CoA primer. "this compound" is an intermediate in this iterative process.
-
PapA5: An acyltransferase that esterifies the mycocerosic acids to the phthiocerol backbone.[5]
-
MmpL7: A transporter protein responsible for exporting the final PDIM molecule to the mycobacterial cell envelope.[2]
Signaling Pathway Diagram
Caption: Phthiocerol Dimycocerosate (PDIM) Biosynthesis Pathway in M. tuberculosis.
Quantitative Data Presentation
Due to the limited availability of published kinetic data for Mycocerosic Acid Synthase with its specific long-chain intermediates, the following table is provided as a template for researchers to populate with their experimental findings. This structured format will facilitate the comparison of kinetic parameters for different substrates and enzyme variants.
| Substrate (Acyl-CoA Primer) | Extender Unit | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| e.g., Dodecanoyl-CoA | Methylmalonyl-CoA | [Your Data] | ||||
| e.g., Hexadecanoyl-CoA | Methylmalonyl-CoA | [Your Data] | ||||
| e.g., Octadecanoyl-CoA | Methylmalonyl-CoA | [Your Data] | ||||
| [Additional Substrates] | Methylmalonyl-CoA | [Your Data] |
Experimental Protocols
The following is a representative protocol for conducting enzyme kinetics studies on Mycocerosic Acid Synthase (MAS). This protocol is based on general methodologies for assaying type I polyketide synthases and may require optimization for specific experimental conditions.
1. Expression and Purification of Mycocerosic Acid Synthase (MAS)
-
Gene Cloning and Expression Vector: The gene encoding MAS (mas) from M. tuberculosis H37Rv can be codon-optimized for expression in a suitable host, such as E. coli BL21(DE3). The gene should be cloned into an expression vector that allows for the production of a tagged protein (e.g., His-tag, GST-tag) to facilitate purification.
-
Protein Expression: Transform the expression vector into the E. coli host. Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 16-20°C) for 16-18 hours to enhance protein solubility.
-
Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation. The soluble fraction containing the tagged MAS protein can then be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
2. Synthesis of Acyl-CoA Substrates
Long-chain acyl-CoA substrates, including potential primers for the MAS reaction, can be synthesized from the corresponding fatty acids using commercially available acyl-CoA synthetases or through chemical synthesis methods. The purity and concentration of the synthesized acyl-CoAs should be verified by HPLC and spectrophotometry.
3. Enzyme Kinetics Assay
The activity of MAS can be monitored by measuring the incorporation of a radiolabeled extender unit (e.g., [14C]methylmalonyl-CoA) into the growing acyl chain or by detecting the consumption of NADPH.
-
Reaction Mixture:
-
Purified MAS enzyme (concentration to be optimized, typically in the nM to low µM range)
-
Acyl-CoA primer (e.g., dodecanoyl-CoA, at varying concentrations to determine Km)
-
[14C]methylmalonyl-CoA (at a saturating concentration)
-
NADPH (at a saturating concentration)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing DTT and EDTA)
-
-
Assay Procedure:
-
Pre-warm all reaction components to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the MAS enzyme to the reaction mixture.
-
At various time points, quench the reaction by adding an equal volume of a stop solution (e.g., 10% SDS or a strong acid).
-
Extract the lipid products from the reaction mixture using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Separate the radiolabeled product from the unreacted [14C]methylmalonyl-CoA using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product using a phosphorimager or liquid scintillation counting.
-
-
Data Analysis:
-
Determine the initial reaction velocities (v0) from the linear portion of the product formation versus time plots.
-
Plot the initial velocities against the substrate (acyl-CoA primer) concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for MAS Enzyme Kinetics.
Conclusion and Future Directions
The study of the enzyme kinetics of Mycocerosic Acid Synthase and other enzymes in the PDIM biosynthesis pathway is crucial for understanding the virulence mechanisms of Mycobacterium tuberculosis. Although challenging due to the complex nature of these multi-domain enzymes and their lipophilic substrates, the protocols and frameworks provided here offer a starting point for researchers. The quantitative data generated from these studies will be invaluable for the structure-function analysis of these enzymes and will provide a solid foundation for the rational design of novel inhibitors. The development of potent and specific inhibitors of the PDIM pathway has the potential to yield new therapeutic agents to combat tuberculosis, a disease that continues to be a major global health threat.
References
Application Notes and Protocols for the Isolation of trans-27-methyloctacos-2-enoyl-CoA from Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacteria, the causative agents of tuberculosis and other severe diseases, possess a unique and complex cell envelope rich in very-long-chain fatty acids (VLCFAs) and their derivatives. Among these are the mycolic acids, which are key determinants of the cell wall's impermeability and the bacterium's virulence. The biosynthesis of these complex lipids involves a series of enzymatic steps that utilize very-long-chain acyl-Coenzyme A (acyl-CoA) precursors. One such putative intermediate is trans-27-methyloctacos-2-enoyl-CoA, a C29 monounsaturated fatty acyl-CoA. The isolation and characterization of this molecule are critical for understanding the intricacies of mycolic acid biosynthesis and for the development of novel therapeutics targeting this essential pathway.
These application notes provide a comprehensive set of protocols for the targeted isolation and analysis of this compound from mycobacterial cultures. The methodologies described are based on established techniques for the extraction and analysis of long-chain acyl-CoAs and have been adapted for the specific properties of this very-long-chain intermediate.
Data Presentation
The successful isolation and quantification of this compound will yield quantitative data that can be organized for comparative analysis. Below are template tables to structure such data.
Table 1: Recovery Efficiency of Acyl-CoA Extraction and Purification
| Step | Parameter | Value | Units | Notes |
| Cell Lysis & Extraction | Total Acyl-CoAs (Crude Extract) | Experimental Value | nmol/g wet weight | Determined by a broad-spectrum acyl-CoA assay. |
| Solid-Phase Extraction (SPE) | Total Acyl-CoAs (Post-SPE) | Experimental Value | nmol/g wet weight | Quantified from the eluted fraction. |
| Recovery | Calculated Value | % | (Post-SPE / Crude Extract) x 100 | |
| LC-MS/MS Quantification | This compound | Experimental Value | pmol/g wet weight | Quantified using a synthesized standard. |
Table 2: LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 1.7 µm, 2.1 x 150 mm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | 20% B to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | Calculated Value [M+H]⁺ |
| Product Ion 1 (m/z) | Fragment Ion |
| Product Ion 2 (m/z) | Fragment Ion |
| Collision Energy | Optimized Value eV |
| Dwell Time | 100 ms |
Experimental Protocols
Protocol 1: Culturing and Harvesting of Mycobacteria
-
Culture Preparation: Inoculate Mycobacterium smegmatis or Mycobacterium bovis BCG in 500 mL of Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.
-
Incubation: Grow the culture at 37°C with shaking (150 rpm) to mid-logarithmic phase (OD₆₀₀ of 0.6-0.8).
-
Harvesting: Centrifuge the culture at 4,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with 50 mL of ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Storage: The cell pellet can be processed immediately or stored at -80°C until use.
Protocol 2: Extraction of Total Acyl-CoAs
This protocol is adapted from methods for extracting long-chain acyl-CoAs from biological samples.[1]
-
Cell Lysis: Resuspend the mycobacterial pellet (approximately 1 g wet weight) in 5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer, pH 4.9.
-
Homogenization: Transfer the suspension to a glass bead beater tube containing 0.5 mm zirconia/silica beads. Homogenize for 5 cycles of 1 minute on and 1 minute on ice.
-
Solvent Addition: Add 10 mL of 2-propanol to the homogenate and vortex vigorously for 2 minutes.
-
Extraction: Add 15 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Protocol 3: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol utilizes an oligonucleotide purification column, which has been shown to effectively bind and elute acyl-CoAs.[1]
-
Column Equilibration: Equilibrate an oligonucleotide purification cartridge (e.g., OPC) by washing with 5 mL of acetonitrile, followed by 5 mL of 100 mM potassium phosphate buffer, pH 4.9.
-
Sample Loading: Load the supernatant from Protocol 2 onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 10 mL of 100 mM potassium phosphate buffer, pH 4.9, to remove unbound contaminants.
-
Elution: Elute the bound acyl-CoAs with 5 mL of 2-propanol.
-
Concentration: Dry the eluate under a stream of nitrogen gas.
Protocol 4: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried acyl-CoA extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase column and perform a gradient elution as described in Table 2. The long, nonpolar nature of this compound will necessitate a high percentage of organic solvent for elution.
-
Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ESI mode. Monitor for the specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be calculated based on the chemical formula (C₃₈H₇₂N₇O₁₇P₃S).
Mandatory Visualization
Caption: Putative role of this compound in mycolic acid biosynthesis.
Caption: Workflow for isolating this compound.
References
Application Notes and Protocols: Radiolabeling "trans-27-methyloctacos-2-enoyl-CoA" for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing using radiolabeled molecules is a powerful technique to elucidate the fate of specific compounds within biological systems. This document provides detailed protocols for the radiolabeling of trans-27-methyloctacos-2-enoyl-CoA, a very-long-chain fatty acyl-CoA, for use in metabolic tracing studies. Understanding the metabolism of such unique fatty acids is crucial for research in areas such as lipidomics, drug development, and the study of metabolic diseases.
Radiolabeled long-chain fatty acids are instrumental as imaging agents for diagnosing metabolic dysfunctions.[1][2] The methodologies presented herein are based on established principles for the synthesis of radiolabeled long-chain acyl-CoAs and can be adapted for this specific molecule.[3][4] The protocols cover both enzymatic and chemical synthesis approaches, providing flexibility for researchers based on available resources and expertise.
Radiolabeling Protocols
Two primary methods for the radiolabeling of this compound are presented: Enzymatic Synthesis and Chemical Synthesis. The choice of method may depend on the desired specific activity, yield, and the availability of the precursor, radiolabeled trans-27-methyloctacos-2-enoic acid.
Protocol 1: Enzymatic Synthesis of [1-¹⁴C]-trans-27-methyloctacos-2-enoyl-CoA
This protocol utilizes an acyl-CoA synthetase to catalyze the formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A, using a ¹⁴C label on the carboxyl carbon of the fatty acid.
Materials:
-
[1-¹⁴C]-trans-27-methyloctacos-2-enoic acid (custom synthesis required)
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or similar, EC 6.2.1.3)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Triton X-100
-
Reverse-phase C18 solid-phase extraction (SPE) cartridges
-
Scintillation fluid
-
Liquid scintillation counter
-
HPLC system with a radiodetector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Potassium phosphate buffer (100 mM, pH 7.4) to a final volume of 1 ml.
-
[1-¹⁴C]-trans-27-methyloctacos-2-enoic acid (1 µCi, specific activity 50-60 mCi/mmol) dissolved in a minimal amount of ethanol.
-
Coenzyme A (1 mM).
-
ATP (10 mM).
-
MgCl₂ (10 mM).
-
Triton X-100 (0.1% w/v) to aid in solubilizing the fatty acid.
-
-
Enzyme Addition and Incubation: Initiate the reaction by adding Acyl-CoA Synthetase (5 units). Incubate the mixture at 37°C for 2 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding 100 µl of 10% acetic acid.
-
Purification:
-
Activate a C18 SPE cartridge by washing with 5 ml of methanol (B129727) followed by 5 ml of deionized water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 5 ml of water to remove unreacted CoA, ATP, and salts.
-
Elute the [¹⁴C]-trans-27-methyloctacos-2-enoyl-CoA with 5 ml of methanol.
-
-
Quantification and Purity Assessment:
-
Evaporate the methanol from the eluate under a stream of nitrogen.
-
Reconstitute the sample in a known volume of buffer suitable for HPLC analysis.
-
Determine the radioactivity of an aliquot using liquid scintillation counting.
-
Assess the radiochemical purity by HPLC with an in-line radiodetector.
-
Expected Yield and Purity: Based on similar enzymatic syntheses of long-chain acyl-CoAs, the expected overall yield is greater than 90%, with a radiochemical purity of over 95%.[4]
Protocol 2: Chemical Synthesis of [¹⁴C]-trans-27-methyloctacos-2-enoyl-CoA
This method involves the chemical activation of the carboxylic acid group of the fatty acid followed by reaction with coenzyme A. This approach is useful if a suitable acyl-CoA synthetase is not available.
Materials:
-
[¹⁴C]-trans-27-methyloctacos-2-enoic acid (custom synthesis)
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
Procedure:
-
Activation of Fatty Acid:
-
Dissolve [¹⁴C]-trans-27-methyloctacos-2-enoic acid (1 µCi) in 500 µl of anhydrous THF in a sealed vial under an inert atmosphere (e.g., argon).
-
Add a 1.2 molar excess of CDI and stir the reaction at room temperature for 1 hour.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve a 1.5 molar excess of CoA lithium salt in 500 µl of water, and add a 2 molar excess of TEA.
-
Slowly add the activated fatty acid solution to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
-
Purification:
-
Directly purify the reaction mixture using reverse-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) is typically effective.
-
Collect the fractions corresponding to the radiolabeled acyl-CoA peak, identified using an in-line radiodetector.
-
-
Quantification and Purity Confirmation:
-
Pool the pure fractions and determine the total radioactivity by liquid scintillation counting.
-
Confirm the identity and purity of the product using mass spectrometry and by re-injecting an aliquot onto the HPLC.
-
Expected Yield and Purity: Chemical synthesis yields for similar acyl-CoAs are reported to be around 70-90%.[5]
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of radiolabeled this compound.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Starting Radioactivity | 1.0 µCi | 1.0 µCi |
| Specific Activity of Precursor | 55 mCi/mmol | 55 mCi/mmol |
| Final Product Radioactivity | 0.92 µCi | 0.85 µCi |
| Radiochemical Yield | 92% | 85% |
| Radiochemical Purity (by HPLC) | >95% | >98% |
| Final Specific Activity | ~55 mCi/mmol | ~55 mCi/mmol |
Metabolic Tracing Experimental Workflow
Once synthesized, the radiolabeled this compound can be used for in vitro or in vivo metabolic tracing studies.
Example In Vitro Protocol: Cellular Uptake and Metabolism
-
Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) in appropriate culture vessels and grow to desired confluency.
-
Labeling: Incubate the cells with a known concentration and radioactivity of [¹⁴C]-trans-27-methyloctacos-2-enoyl-CoA in serum-free media for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove extracellular label.
-
Lyse the cells and extract total lipids using a standard method (e.g., Bligh-Dyer).
-
-
Analysis of Labeled Metabolites:
-
Separate the lipid classes within the extract using thin-layer chromatography (TLC) or liquid chromatography.
-
Identify and quantify the radioactivity in different lipid species (e.g., phospholipids, triglycerides, cholesterol esters) and in the aqueous phase (for water-soluble metabolites) using a phosphorimager or by scraping bands and performing liquid scintillation counting.
-
-
Data Analysis: Calculate the rate of uptake and the distribution of the radiolabel into different metabolic pools over time.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for radiolabeling and metabolic tracing.
Caption: Hypothetical metabolic pathways of the radiolabeled acyl-CoA.
References
- 1. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]
- 3. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple enzymatic method for the preparation of radiolabeled erucoyl-CoA and other long-chain fatty acyl-CoAs and their characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of trans-27-methyloctacos-2-enoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
trans-27-methyloctacos-2-enoyl-CoA is a very long-chain fatty acyl-CoA that may play a role in specific metabolic pathways. Accurate quantification of this and related lipid metabolites is essential for understanding their biological functions, identifying their roles in disease, and for the development of targeted therapeutics. This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound is best achieved using LC-MS/MS. This method offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low-abundance analytes in complex biological matrices.[2][4] The general workflow involves:
-
Sample Preparation: Extraction of acyl-CoAs from the biological matrix (cells or tissues).
-
Chromatographic Separation: Separation of the target analyte from other molecules using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and detection using a tandem mass spectrometer, which provides two levels of mass filtering for high specificity.
The use of a stable isotope-labeled internal standard or an odd-chain acyl-CoA internal standard is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.[2][5]
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for extracting long-chain acyl-CoAs from cultured cells or tissues.[6][7][8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 4°C operation
Procedure for Cultured Cells:
-
Harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.
-
Aspirate the final PBS wash completely.
-
Add 500 µL of ice-cold methanol containing the internal standard (e.g., 10 µM C17:0-CoA).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).[7]
Procedure for Tissue Samples:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Homogenize the tissue in 1 mL of ice-cold methanol/water (1:1) containing the internal standard.
-
Add 1 mL of acetonitrile and continue homogenization.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with evaporation and reconstitution as described for cell samples.
LC-MS/MS Analysis
This is a representative protocol and may require optimization for specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Collision Gas | Argon |
MRM Transitions:
To set up the MRM method, the precursor and product ions for this compound and the internal standard need to be determined by direct infusion of standards. The molecular weight of 27-methyloctacosanoic acid is C29H58O2 = 438.77 g/mol . The enoyl-CoA will have a double bond, so C29H56O2 = 436.76 g/mol . The CoA moiety has a molecular weight of 767.53 g/mol .
-
Predicted Precursor Ion ([M+H]⁺) for this compound: This would be calculated based on its chemical formula.
-
Product Ion: A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine portion, resulting in a characteristic fragment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Heptadecanoyl-CoA (Internal Standard) | 1020.6 | 513.3 | To be optimized |
Data Presentation
Quantitative data should be presented in a clear, tabular format. The concentrations are typically normalized to the amount of starting material (e.g., cell number or tissue weight).
Table 1: Quantification of this compound in different cell lines.
| Cell Line | Treatment | This compound (pmol/10⁶ cells) | Standard Deviation |
| Cell Line A | Control | 1.23 | 0.15 |
| Cell Line A | Treatment X | 5.67 | 0.42 |
| Cell Line B | Control | 0.45 | 0.08 |
| Cell Line B | Treatment X | 0.98 | 0.12 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of acyl-CoAs.
Hypothetical Signaling Pathway
The biological role of this compound is not well-defined in publicly available literature. However, as a very long-chain fatty acyl-CoA, it is likely involved in fatty acid elongation or the biosynthesis of complex lipids like sphingolipids or glycerolipids.
Caption: Potential metabolic pathways of a very long-chain acyl-CoA.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes & Protocols: Investigating Novel Enzymes Utilizing trans-27-methyloctacos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of very-long-chain fatty acids (VLCFAs) is a critical area of research, with implications in various physiological processes and disease states. Deficiencies in VLCFA metabolism are linked to severe genetic disorders, such as X-linked adrenoleukodystrophy and other peroxisomal biogenesis disorders. Enzymes that catalyze the synthesis and degradation of these specialized lipids represent potential therapeutic targets.
trans-27-methyloctacos-2-enoyl-CoA is a synthetic, very-long-chain, methylated, unsaturated acyl-CoA. Its unique structure makes it an ideal substrate for the discovery and characterization of novel enzymes involved in lipid metabolism, particularly those with specificity for complex VLCFAs. These application notes provide a framework for utilizing this substrate to investigate such enzymes, with a focus on the trans-2-enoyl-CoA reductase (TECR) family of enzymes, which are integral to the fatty acid elongation cycle.[1][2]
Potential Applications
-
Discovery and characterization of novel TECR isoforms or other fatty acyl-CoA metabolizing enzymes: Screening cell lysates, tissue fractions, or recombinant protein libraries for activity with this compound.
-
Elucidation of metabolic pathways: Tracing the metabolic fate of this compound in cellular systems to identify downstream metabolites and associated enzymes.
-
High-throughput screening for inhibitors or activators: Identifying small molecules that modulate the activity of enzymes that utilize this substrate, for potential therapeutic development.
-
Investigating substrate specificity: Comparing the activity of known enzymes with this compound against other acyl-CoA substrates to understand their substrate preferences.
Enzymatic Reaction and Pathways
This compound is a putative substrate for enzymes involved in the fourth and final step of the fatty acid elongation cycle, which is catalyzed by trans-2-enoyl-CoA reductase. This enzyme reduces the trans-2 double bond to produce a saturated acyl-CoA, which in this case would be 27-methyloctacosanoyl-CoA.[1]
Signaling Pathway: Fatty Acid Elongation Cycle
The diagram below illustrates the four key reactions in the fatty acid elongation cycle, highlighting the role of trans-2-enoyl-CoA reductase.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the chemical synthesis of "trans-27-methyloctacos-2-enoyl-CoA"
Technical Support Center: Synthesis of trans-27-methyloctacos-2-enoyl-CoA
Welcome to the technical support center for the chemical synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this and related long-chain fatty acyl-CoAs.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Part 1: Synthesis of the 27-Methyloctacos-2-enoic Acid Precursor
Question: I am experiencing low yields in the olefination step to create the trans-2 double bond. What are the common causes and solutions?
Answer: Low yields in the olefination step, particularly when using a Wittig reaction with a long-chain aldehyde, can be a significant challenge. Here are some common causes and troubleshooting strategies:
-
Steric Hindrance: Long-chain aldehydes can be sterically hindered, which may slow down the reaction and lead to poor yields with standard Wittig reagents.[1]
-
Ylide Instability: The phosphorus ylide might be unstable under the reaction conditions, decomposing before it can react with the aldehyde.
-
Suboptimal Base or Reaction Conditions: The choice of base and reaction conditions is critical for efficient ylide formation. For unstabilized ylides, strong, non-nucleophilic bases are often preferred.[2]
Troubleshooting Suggestions:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used and often superior alternative to the Wittig reaction for forming E-alkenes, especially with hindered aldehydes. It typically provides higher yields and easier purification, as the phosphate (B84403) byproduct is water-soluble.[2]
-
Optimize Wittig Reaction Conditions:
-
Choice of Base: For generating unstabilized ylides, consider using sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) instead of organolithium bases to minimize side reactions.[2]
-
"Salt-Free" Conditions: The presence of lithium salts from bases like n-BuLi can sometimes negatively impact the stereoselectivity and yield of the Wittig reaction.
-
-
Consider the Julia-Kocienski Olefination: This is another excellent alternative that provides good yields of (E)-alkenes, particularly for complex systems.[2]
Question: I am struggling to purify the long-chain fatty acid precursor from reaction byproducts. What purification methods are most effective?
Answer: The purification of long-chain fatty acids can be challenging due to their physical properties. Here are some effective methods:
-
Flash Chromatography: Silica (B1680970) gel chromatography is a standard method. For separating saturated and unsaturated fatty acids, silica gel impregnated with silver nitrate (B79036) can be very effective.[3]
-
Crystallization: Low-temperature crystallization can be used to separate fatty acids of different chain lengths or saturation levels.[4]
-
High-Speed Countercurrent Chromatography: This technique is effective for separating long-chain fatty acids (C22-C24) and can achieve high purity and recovery rates.[5]
Part 2: Thioesterification with Coenzyme A
Question: The final coupling reaction of my fatty acid with Coenzyme A is inefficient. What are the key challenges in this step?
Answer: The synthesis of acyl-CoA thioesters presents several challenges:
-
Solubility of Coenzyme A: Coenzyme A (as a trilithium salt) has very low solubility in most anhydrous organic solvents, which are typically used for acylation reactions.[6]
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the thiol group of Coenzyme A. The choice of activating agent is crucial for high yields.
-
Stability of the Product: Acyl-CoA thioesters can be unstable and prone to hydrolysis, especially in aqueous buffers at room temperature.[7]
Troubleshooting Suggestions:
-
Method of Carboxylic Acid Activation: Several methods can be employed for activating the carboxylic acid. If one method gives low yields, consider an alternative:
-
Mixed Anhydrides: This is a common and effective method.
-
Acyl Imidazoles: Using N,N'-carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate is another efficient approach.[6]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters of fatty acids can be used to synthesize acyl-CoAs in high yield with minimal side reactions.[8]
-
Acyl Chlorides: Conversion of the fatty acid to its acyl chloride followed by reaction with Coenzyme A is also a viable method.[6]
-
-
Reaction Conditions:
-
Anhydrous Conditions: For some methods, ensuring strictly anhydrous conditions can improve the yield of the acylation step.[6]
-
Aqueous Biphasic System: Due to the solubility issues of Coenzyme A, the reaction is often performed in a buffered aqueous-organic solvent mixture (e.g., tetrahydrofuran (B95107)/water) at a controlled pH (typically 7.5-8.0).[6]
-
Question: My final this compound product seems to be degrading upon storage. What are the best practices for handling and storing acyl-CoAs?
Answer: Long-chain acyl-CoAs are known to be unstable.[7] Here are some handling and storage recommendations:
-
Storage Temperature: Store acyl-CoA solutions at -80°C for long-term stability. For short-term storage, -20°C may be sufficient.
-
pH: Maintain the pH of aqueous solutions in a slightly acidic to neutral range (pH 6.0-7.5) to minimize hydrolysis.
-
Aliquotting: Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Inert Atmosphere: For very sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Quantitative Data Summary
| Synthesis Step | Method | Typical Yield | Typical Purity | Reference |
| Olefination | Horner-Wadsworth-Emmons (HWE) Reaction | >80% | >95% | [2] |
| Olefination | Wittig Reaction (Optimized) | 50-80% | >90% | [1] |
| Acyl-CoA Synthesis | Acyl Chloride Method | ~75% | >90% | |
| Acyl-CoA Synthesis | Mixed Anhydride (B1165640) Method | 60-85% | >95% (post-HPLC) | |
| Acyl-CoA Synthesis | N-Hydroxysuccinimide (NHS) Ester Method | High Yield | High Purity | [8] |
Experimental Protocols
Protocol 1: Synthesis of trans-2-alkenoic acid via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes a general procedure for the HWE reaction, which is often a high-yielding alternative to the Wittig reaction for producing trans-alkenes from aldehydes.
Materials:
-
Phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate), 1.1 equivalents
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Sodium hydride (NaH, 60% dispersion in mineral oil), 1.2 equivalents
-
Long-chain aldehyde (e.g., 26-methylheptacosanal), 1.0 equivalent
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonate ester.
-
Add anhydrous THF via syringe.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion to 0°C.
-
Slowly add a solution of the long-chain aldehyde in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting trans-2-alkenoic acid ester by flash column chromatography on silica gel.
-
If the starting phosphonate was an ester, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., saponification with NaOH or LiOH followed by acidic workup).
Protocol 2: Synthesis of Acyl-CoA via the Mixed Anhydride Method
This protocol provides a general method for the synthesis of acyl-CoA from a fatty acid.
Materials:
-
trans-27-methyloctacos-2-enoic acid, 1.0 equivalent
-
Anhydrous THF
-
Triethylamine (TEA), 1.1 equivalents
-
Ethyl chloroformate, 1.1 equivalents
-
Coenzyme A trilithium salt, 1.5 equivalents
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 7.5)
Procedure:
-
Dissolve the fatty acid in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the Coenzyme A trilithium salt in cold sodium bicarbonate buffer.
-
Slowly add the solution of the mixed anhydride to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at 4°C for 2-4 hours or until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the acyl-CoA product using solid-phase extraction or preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the olefination step.
Caption: Methods for carboxylic acid activation for CoA coupling.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 4. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
- 5. CN113683500B - Separation and purification method of long-chain fatty acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Free Synthesis of trans-27-methyloctacos-2-enoyl-CoA
Welcome to the technical support center for the cell-free synthesis of trans-27-methyloctacos-2-enoyl-CoA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the yield of this specialized very-long-chain fatty acid (VLCFA) in cell-free systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its proposed biosynthetic pathway in a cell-free system?
A1: this compound is a C29 very-long-chain fatty acid (VLCFA) with a methyl group at the 27th carbon and a trans-double bond between the 2nd and 3rd carbons. Its synthesis in a cell-free system is proposed to occur via a modified fatty acid elongation (FAE) pathway, starting with a branched-chain primer.
The proposed pathway involves:
-
Priming: Initiation of fatty acid synthesis with isobutyryl-CoA, derived from the branched-chain amino acid valine, to introduce the terminal iso-branch.
-
Initial Elongation: Standard fatty acid synthesis (FAS) cycles to elongate the initial branched-chain primer.
-
VLCFA Elongation: Subsequent elongation cycles catalyzed by the fatty acid elongase (FAE) complex, which consists of four key enzymes:
-
β-ketoacyl-CoA synthase (KCS): Condenses the acyl-CoA with malonyl-CoA.
-
β-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA.
-
3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA intermediate.
-
trans-2-enoyl-CoA reductase (TER/ECR): Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA.
-
-
Product Accumulation: To obtain this compound as the final product, the final reduction step catalyzed by TER/ECR must be inhibited or the enzyme omitted from the cell-free system. This allows for the accumulation of the trans-2-enoyl-CoA intermediate of the final elongation cycle.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Common issues include inefficient precursor supply, suboptimal enzyme concentrations or activity, and feedback inhibition. Refer to the Troubleshooting Guide below for specific solutions.
Q3: How can I confirm the identity and purity of my final product?
A3: Product confirmation should be performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., to fatty acid methyl esters), and liquid chromatography-mass spectrometry (LC-MS) for the intact acyl-CoA.
Q4: Can I use a different branched-chain amino acid as a precursor?
A4: Yes, using other branched-chain amino acids can produce different branched-chain fatty acids. For example, leucine (B10760876) can be a precursor for iso-fatty acids, and isoleucine can be a precursor for anteiso-fatty acids.[1][2] The choice of precursor is critical for the final structure of the fatty acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Insufficient Precursors: Low concentrations of isobutyryl-CoA, malonyl-CoA, or the elongating acyl-CoA. 2. Enzyme Inactivity: One or more enzymes in the FAE complex (KCS, KCR, HCD) are inactive or at suboptimal concentrations. 3. Suboptimal Reaction Conditions: Incorrect temperature, pH, or cofactor (NADPH) concentrations. 4. Presence of active trans-2-enoyl-CoA reductase (TER/ECR): The final reduction step is occurring, leading to the saturated fatty acid. | 1. Increase the concentration of precursor molecules. Ensure a sufficient supply of malonyl-CoA, which is a key building block. 2. Optimize the concentration of each FAE enzyme. Perform titration experiments for each enzyme. Ensure proper protein folding by including chaperones in the cell-free system. 3. Optimize reaction conditions. Standard conditions are typically around 30-37°C and pH 7.0-7.5. Ensure a regenerating system for NADPH is in place. 4. Omit or inhibit the TER/ECR enzyme. Consider using known TER inhibitors if omitting the enzyme is not feasible. |
| Product is the saturated fatty acid (27-methyloctacosanoyl-CoA) | 1. Active TER/ECR: The trans-2-enoyl-CoA reductase is active in your cell-free system. | 1. If using a cell extract, consider purifying the FAE components to exclude TER/ECR. 2. Add a known inhibitor of TER/ECR to the reaction mix. Thapsigargin has been shown to inhibit TER binding to SERCA2b, suggesting it could interfere with its function, though direct inhibition of its reductase activity needs to be validated for this specific purpose.[3][4] |
| Accumulation of shorter-chain fatty acids | 1. Inefficient Elongation: The FAE complex is not efficiently elongating the fatty acid chain to C28. 2. Substrate Specificity of KCS: The specific ketoacyl-CoA synthase (KCS) used may have a preference for shorter chain lengths. | 1. Increase the concentration of the FAE enzymes, particularly the KCS, which is the rate-limiting step.[5] 2. Use a KCS enzyme known to have specificity for very-long-chain fatty acids. Different KCS enzymes have different substrate specificities. |
| Presence of unbranched fatty acids | 1. Contamination with Acetyl-CoA: Acetyl-CoA is being used as a primer instead of isobutyryl-CoA. | 1. Ensure the purity of the isobutyryl-CoA precursor. 2. Optimize the ratio of isobutyryl-CoA to acetyl-CoA to favor the initiation with the branched primer. |
Quantitative Data Summary
The following tables provide a summary of expected yields and key kinetic parameters based on literature values for similar cell-free fatty acid synthesis systems. Actual values will vary depending on the specific components and conditions of your system.
Table 1: Expected Yields of Fatty Acids in Engineered E. coli Cell-Free Systems
| Product | System | Titer | Productivity | Reference |
| Total Fatty Acids | Fed-batch fermentation | 4.5 g/L | Not specified | [6] |
| Free Fatty Acids | Engineered E. coli | >1 g/L | Not specified | [7] |
Table 2: Key Parameters for Optimizing Cell-Free Fatty Acid Synthesis
| Parameter | Typical Range | Considerations |
| Precursor Concentration (Malonyl-CoA) | 100 - 500 µM | Higher concentrations can increase yield but may also lead to feedback inhibition in some systems. |
| Enzyme Concentration (FAS/FAE components) | 1 - 10 µM | The optimal ratio of enzymes is crucial. Titration of each component is recommended.[8] |
| NADPH Concentration | 1 - 2 mM | A robust NADPH regeneration system is essential for sustained synthesis. |
| Temperature | 25 - 37 °C | The optimal temperature will depend on the source of the enzymes. |
| pH | 7.0 - 7.6 | Maintain a stable pH throughout the reaction. |
Experimental Protocols
Protocol 1: Cell-Free Synthesis of this compound
This protocol outlines a general procedure for the cell-free synthesis of the target molecule. Optimization of each component is recommended.
Materials:
-
Cell-free protein synthesis (CFPS) system (e.g., PURE system or a crude cell extract).
-
Plasmids encoding the enzymes of the FAE complex (KCS, KCR, HCD).
-
Isobutyryl-CoA (primer).
-
Malonyl-CoA (extender unit).
-
Long-chain acyl-CoA (e.g., C16-CoA, if starting elongation from a longer chain).
-
NADPH.
-
ATP and GTP.
-
An energy regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Reaction buffer (e.g., HEPES or TRIS-based).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the CFPS system components, including ribosomes, tRNAs, amino acids, and energy sources.
-
Add DNA Templates: Add the plasmids encoding the KCS, KCR, and HCD enzymes. Do not add the plasmid for TER/ECR.
-
Incubate for Enzyme Expression: Incubate the reaction mixture at the optimal temperature for the CFPS system (e.g., 37°C for E. coli-based systems) for 1-2 hours to allow for the expression of the FAE enzymes.
-
Initiate Fatty Acid Synthesis: Add the fatty acid synthesis precursors: isobutyryl-CoA, malonyl-CoA, and NADPH to the reaction mixture.
-
Incubate for Elongation: Continue the incubation for 4-16 hours at the optimal temperature for the FAE enzymes (typically 30-37°C).
-
Stop the Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol) to extract the lipids.
-
Analyze the Products: Analyze the extracted lipids by GC-MS or LC-MS to determine the yield and purity of this compound.
Visualizations
Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound in a cell-free system.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow
This diagram outlines the workflow for optimizing the yield of this compound in a cell-free system.
Caption: Workflow for optimizing cell-free synthesis of the target molecule.
References
- 1. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-2-enoyl-CoA reductase limits Ca2+ accumulation in the endoplasmic reticulum by inhibiting the Ca2+ pump SERCA2b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-2-enoyl-CoA reductase limits Ca2+ accumulation in the endoplasmic reticulum by inhibiting the Ca2+ pump SERCA2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
Technical Support Center: Assays with trans-27-methyloctacos-2-enoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzyme assays involving the very-long-chain fatty acyl-CoA substrate, trans-27-methyloctacos-2-enoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay shows no or very low enzyme activity. What are the common causes?
Poor or absent enzyme activity can stem from several factors, ranging from substrate preparation to enzyme stability.
-
Substrate Insolubility: this compound, being a very-long-chain fatty acyl-CoA, is expected to have extremely low aqueous solubility and a high tendency to aggregate.[1] This is a primary suspect for low activity.
-
Enzyme Instability: The enzyme under study may be unstable under the assay conditions (pH, temperature, buffer composition).
-
Incorrect Cofactors: Ensure all necessary cofactors (e.g., NADPH or NADH for reductases) are present at optimal concentrations.[2][3]
-
Degraded Substrate: Long-chain acyl-CoAs can be unstable in aqueous solutions, particularly with repeated freeze-thaw cycles or prolonged incubation.[4][5]
Troubleshooting Steps:
-
Verify Substrate Preparation: Dissolve this compound in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting into the assay buffer. Alternatively, complex it with fatty-acid-free BSA or use a detergent like Triton X-100 to improve solubility.[6][7]
-
Run Positive Controls: Use a known, more soluble trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA or oleoyl-CoA) to confirm the enzyme is active.[3][8]
-
Check Enzyme Health: Perform a protein concentration assay and, if possible, a quality control check (e.g., SDS-PAGE) to ensure the enzyme is intact. Always use freshly thawed enzyme and keep it on ice.
-
Optimize Assay Conditions: Systematically vary pH, temperature, and cofactor concentrations to find the optimal conditions for your enzyme.[9]
Q2: I'm observing a high background signal or non-linear reaction rates. What could be the issue?
High background and non-linear kinetics often point to issues with the assay setup, particularly in coupled spectrophotometric assays.[10][11]
-
Substrate Precipitation: The substrate may be precipitating over time, causing light scattering and an apparent change in absorbance.
-
Contaminating Enzymes: The enzyme preparation or other reagents may be contaminated with enzymes that react with the substrate or coupling reagents.[10]
-
Rate-Limiting Coupling Reaction: In a coupled assay, the activity of the coupling enzyme(s) must be in sufficient excess so that the reaction you are studying is the rate-limiting step.[11][12]
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme, leading to a decrease in the reaction rate over time.[12]
Troubleshooting Steps:
-
Run "No Enzyme" Controls: Prepare a reaction mixture with all components except your enzyme of interest. A change in signal in this control indicates a non-enzymatic reaction or contamination.
-
Run "No Substrate" Controls: This will help identify any background reaction from the enzyme preparation itself or other components.
-
Vary Coupling Enzyme Concentration: In a coupled assay, double the concentration of the coupling enzyme(s). If the reaction rate increases, the coupling reaction was likely rate-limiting.
-
Check for Linearity: Assay linearity should be established by testing different concentrations of your enzyme. The reaction rate should be directly proportional to the enzyme concentration.[6]
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
Improving the solubility of this very-long-chain substrate is critical for obtaining reliable and reproducible results.
-
Use of Detergents: Non-ionic detergents like Triton X-100 or CHAPS can be used to create micelles that solubilize the acyl-CoA. The optimal concentration must be determined empirically, as high concentrations can denature enzymes.
-
Carrier Proteins: Fatty-acid-free Bovine Serum Albumin (BSA) can bind to long-chain acyl-CoAs and maintain their solubility.[13]
-
Cyclodextrins: Molecules like randomly methylated beta-cyclodextrin (B164692) can encapsulate the hydrophobic acyl chain, increasing aqueous solubility.[7]
Solubilization Strategy Comparison
| Method | Concentration Range | Advantages | Disadvantages |
| Triton X-100 | 0.01% - 0.1% (v/v) | Effective at low concentrations | Can inhibit some enzymes |
| Fatty-Acid-Free BSA | 1 - 10 µM | Biocompatible, mimics in vivo environment | Can interfere with some assays |
| α-cyclodextrin | 1 - 10 mg/ml | High solubilizing capacity | May not be suitable for all enzymes |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity
This protocol describes a continuous, coupled spectrophotometric assay for an enzyme that reduces this compound using NADPH. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM HEPES-NaOH (pH 6.8), 150 mM NaCl, 1 mM MgCl2.[2]
-
This compound stock solution (1 mM in 10% Triton X-100).
-
NADPH stock solution (10 mM in Assay Buffer).
-
Purified trans-2-enoyl-CoA reductase enzyme.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer.
-
50 µL of 1 mM this compound stock (final concentration: 50 µM).
-
50 µL of 10 mM NADPH stock (final concentration: 500 µM).
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow components to equilibrate.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Controls:
-
No enzyme control: Replace the enzyme solution with an equal volume of buffer.
-
No substrate control: Replace the substrate stock with 10% Triton X-100 solution.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting your enzyme assays.
Caption: A logical workflow for troubleshooting low enzyme activity.
Caption: The role of trans-2-enoyl-CoA in the fatty acid elongation cycle.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-2,27-dimethyloctacos-2-enoyl-CoA
This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing trans-2,27-dimethyloctacos-2-enoyl-CoA. The content is structured to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the final thioesterification step?
A1: The most frequent cause of low yield is the inefficient activation of the precursor carboxylic acid (trans-2,27-dimethyloctacos-2-enoic acid) or the subsequent hydrolysis of either the activated intermediate or the final thioester product. Very long-chain fatty acids have poor solubility in many solvents, which can hinder the reaction. Additionally, Coenzyme A (CoA) itself is sparingly soluble in anhydrous organic solvents, and its free thiol group is susceptible to oxidation.[1][2][3]
Q2: How can I confirm the stereochemistry of the C2-C3 double bond in my final product?
A2: The trans stereochemistry should be established during the synthesis of the carboxylic acid precursor, for example, by using a stereoselective olefination reaction (e.g., Horner-Wadsworth-Emmons). Confirmation of the final product's stereochemistry is typically achieved using ¹H NMR spectroscopy. The coupling constant (J-coupling) between the vinyl protons at C2 and C3 is characteristically larger for trans isomers (~15 Hz) compared to cis isomers (~10 Hz).
Q3: My final product appears to be contaminated with a disulfide. What is this and how can I prevent it?
A3: The free thiol group on Coenzyme A is prone to oxidation, which forms a disulfide-linked dimer (CoA-S-S-CoA). This is a common side reaction if the reaction is exposed to atmospheric oxygen.[4] To prevent this, all reaction and purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon), and solvents should be thoroughly degassed before use.[4]
Q4: What is the best method for purifying the final acyl-CoA product?
A4: Due to the amphipathic nature of long-chain acyl-CoAs, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purification.[1] This technique separates the desired product from unreacted CoA, the carboxylic acid, and other impurities. The purification should be performed promptly after the reaction to minimize degradation.
Troubleshooting Guides
Issue 1: Low Overall Yield of trans-2,27-dimethyloctacos-2-enoyl-CoA
Low yields can arise at multiple stages of the synthesis. This guide addresses the final coupling step between the carboxylic acid and Coenzyme A.
| Symptom | Potential Cause | Recommended Solution |
| Low product yield with significant unreacted carboxylic acid. | Incomplete activation of the carboxylic acid. The activating agent (e.g., N,N'-Carbonyldiimidazole, NHS) may have degraded. | Ensure the activating agent is fresh and handled under anhydrous conditions. Consider increasing the equivalents of the activating agent (e.g., from 1.1 to 1.5 eq.). |
| Low product yield with significant unreacted Coenzyme A. | The activated carboxylic acid intermediate (e.g., acyl imidazolide) is hydrolyzing before reacting with CoA. | Ensure all solvents and glassware are rigorously dried. Perform the reaction under a strict inert atmosphere. Add the CoA solution immediately after the activation step is complete. |
| Overall low recovery after workup and purification. | The product is a detergent-like molecule and may be lost during aqueous workup or adhere to glassware.[5] | Minimize aqueous workup steps. After extraction, rinse all glassware with a small amount of organic solvent or a solvent mixture containing methanol (B129727) to recover adsorbed product. Proceed to purification immediately. |
| Reaction stalls or fails to proceed. | Poor solubility of the very long-chain carboxylic acid or CoA in the chosen solvent. | Use a co-solvent system. For the activation step, THF or DMF can be used. For the coupling with CoA, which is often dissolved in an aqueous buffer, adding THF or another miscible organic solvent can create a single phase and improve reaction kinetics.[2] |
Issue 2: Presence of Stereochemical Impurities (cis-isomer)
The presence of the cis-isomer compromises the biological activity and purity of the final compound.
| Symptom | Potential Cause | Recommended Solution |
| NMR analysis shows signals corresponding to the cis-isomer. | The synthesis of the trans-2-enoic acid precursor was not sufficiently stereoselective. | Re-evaluate the olefination method used to create the double bond. A Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) ylide is typically highly selective for the (E)-isomer (trans). Ensure reaction conditions (e.g., temperature, base) are optimized for stereoselectivity. |
| Isomerization occurs during the activation or coupling step. | Exposure to harsh basic or acidic conditions, or prolonged reaction times at elevated temperatures, can sometimes lead to isomerization. | Use mild activating agents (e.g., N,N'-Carbonyldiimidazole). Ensure all reaction steps are performed at or below room temperature if possible. Minimize reaction time. |
| Difficulty separating cis and trans isomers. | The isomers have very similar physical properties. | Isomer separation is best achieved on the carboxylic acid precursor using silica (B1680970) gel chromatography or preparative HPLC. Purifying the final acyl-CoA is more challenging; therefore, ensuring stereochemical purity of the precursor is critical. |
Experimental Protocols
Protocol 1: Synthesis of trans-2,27-dimethyloctacos-2-enoic Acid
This protocol outlines a plausible synthetic route for the precursor acid via a Horner-Wadsworth-Emmons reaction to ensure trans-selectivity.
-
Synthesis of the Aldehyde: Start with a suitable long-chain precursor, such as 26-methylheptacosan-1-ol. Oxidize the primary alcohol to the corresponding aldehyde (26-methylheptacosanal) using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
-
Horner-Wadsworth-Emmons Reaction:
-
Under an inert atmosphere, dissolve triethyl phosphonoacetate in anhydrous THF and cool to 0 °C.
-
Add a strong base, such as sodium hydride (NaH), dropwise and stir for 30 minutes to generate the ylide.
-
Add a solution of 26-methylheptacosanal in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the aldehyde.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the resulting ethyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (B78521) (LiOH) and stir at room temperature overnight.
-
Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude trans-2,27-dimethyloctacos-2-enoic acid by flash column chromatography on silica gel.
Protocol 2: Thioesterification to form trans-2,27-dimethyloctacos-2-enoyl-CoA
This protocol uses N,N'-Carbonyldiimidazole (CDI) for activation, a method well-suited for forming acyl-CoA thioesters.[1][2]
-
Preparation: Under an argon atmosphere, dissolve the purified trans-2,27-dimethyloctacos-2-enoic acid (1.0 eq.) in anhydrous THF.
-
Activation: Add CDI (1.2 eq.) to the solution and stir at room temperature for 1-2 hours. Monitor the formation of the acyl imidazolide (B1226674) by TLC.
-
CoA Solution: In a separate flask, dissolve Coenzyme A trilithium salt (1.5 eq.) in a degassed aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Coupling: Add the activated acyl imidazolide solution dropwise to the vigorously stirring CoA solution. A small amount of THF can be added to the CoA solution to improve miscibility if needed.
-
Reaction: Stir the biphasic or homogenous mixture at room temperature for 4-12 hours. Monitor reaction progress by analytical RP-HPLC.
-
Purification: Upon completion, acidify the reaction mixture to pH ~4-5 with dilute HCl and purify the crude product directly via preparative RP-HPLC. Lyophilize the collected fractions to obtain the pure trans-2,27-dimethyloctacos-2-enoyl-CoA as a white solid.
Visualizations
Logical Troubleshooting Workflow
References
enhancing the resolution of "trans-27-methyloctacos-2-enoyl-CoA" in chromatography
Welcome to the technical support center for enhancing the chromatographic resolution of trans-27-methyloctacos-2-enoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Peaks are not well separated from each other or from the solvent front.
-
Inability to accurately quantify the analyte of interest.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting compounds.[1] Modify the mobile phase composition by altering the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. For long-chain acyl-CoAs, a reverse-phase method is typically used, where a lower percentage of organic solvent increases retention.[2] |
| Inappropriate Stationary Phase | For very long-chain, hydrophobic lipids, C30 columns may provide better resolution than the more common C18 columns.[3] Ensure the column chemistry is suitable for lipid analysis; phases with enhanced hydrophobic retention are often preferred. |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve peak resolution, although it will increase the run time.[4] |
| Elevated Column Temperature | While higher temperatures can decrease viscosity and improve efficiency, they can also reduce retention and may not be optimal for all separations. Experiment with different column temperatures to find the best balance.[4] |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, which can affect integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | The presence of residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.[5] Add a small amount of a weak acid, like formic acid or acetic acid (typically 0.1%), to the mobile phase to suppress the ionization of silanol groups.[5] Mobile phase additives such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) can also help to mask residual silanols and improve peak shape.[5] |
| Column Overload | Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or diluting the sample.[5] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting.[5] Whenever possible, dissolve the sample in the initial mobile phase.[5] |
Issue 3: Broad Peaks
Symptoms:
-
Wide peaks that result in reduced sensitivity and poor resolution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Injection Volume or Concentration | As with peak fronting, overloading the column can lead to peak broadening. Reduce the injection volume or dilute the sample.[5] |
| Extra-Column Volume | Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[5] Use shorter, narrower internal diameter tubing where possible.[5] |
| Column Contamination or Degradation | If the column is contaminated with strongly retained compounds, it can lead to broad peaks. Flush the column with a strong solvent, such as isopropanol.[5] If a guard column is being used, try replacing it.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase gradient for analyzing this compound?
A1: For long-chain acyl-CoAs, a common approach is to use a binary gradient with an aqueous buffer and an organic solvent. A good starting point would be a reverse-phase HPLC method.
Example Mobile Phase Systems:
| Mobile Phase A | Mobile Phase B | Reference |
| 10 mM ammonium acetate (pH 6.8) | Acetonitrile | [6] |
| 75 mM KH2PO4 (pH 4.9) | Acetonitrile with 600 mM glacial acetic acid | [7][8] |
| Triethylamine acetate buffer | Acetonitrile | [9] |
A shallow gradient, for instance, starting with a lower percentage of Mobile Phase B and gradually increasing it, is often effective for separating complex lipid mixtures.[6][8]
Q2: What type of HPLC column is recommended for separating very long-chain acyl-CoAs?
A2: A C18 column is a common choice for the separation of acyl-CoAs.[6] However, for very long-chain species like this compound, a C30 column might offer better selectivity and resolution due to its increased hydrophobicity.[3] C4 columns have also been used successfully for long-chain acyl-CoA separation.[9]
Q3: How can I improve the detection of my analyte?
A3: Long-chain acyl-CoAs can be detected by UV absorbance, typically around 260 nm, due to the adenine (B156593) moiety of Coenzyme A.[7] For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[9][10] Tandem mass spectrometry (MS/MS) can further aid in the identification and quantification of specific acyl-CoA species.[9][10]
Q4: My sample preparation seems to be affecting my results. What are some best practices?
A4: Proper sample preparation is crucial for good chromatographic results. For acyl-CoAs, this often involves extraction from a biological matrix. It is important to use a method that efficiently extracts long-chain acyl-CoAs while minimizing degradation. A common technique involves homogenization in a buffer followed by extraction with an organic solvent like acetonitrile or 2-propanol.[7][8] Using an internal standard is also recommended for accurate quantification.[8]
Experimental Protocols
General Protocol for Reverse-Phase HPLC of Long-Chain Acyl-CoAs
This protocol is a generalized starting point and should be optimized for your specific application.
-
Column: C18 or C30 reverse-phase column (e.g., 100 x 2 mm, 3 µm particle size).[6]
-
Mobile Phase A: 10 mM ammonium acetate, pH 6.8.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 32 °C.[6]
-
Injection Volume: 30 µL.[6]
-
Gradient:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Re-equilibrate at 20% B[6]
-
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for improving poor peak resolution in HPLC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Long-Chain Acyl-CoA Extraction Methods
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and refinement of long-chain acyl-CoAs (LCACoAs), with special considerations for very-long-chain and modified species such as "trans-27-methyloctacos-2-enoyl-CoA".
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preserving the integrity of long-chain acyl-CoAs during extraction?
A1: The most critical first step is the rapid and effective quenching of metabolic activity to prevent enzymatic degradation.[1] For tissue samples, this is typically achieved by flash-freezing in liquid nitrogen immediately upon collection.[2] For cell cultures, it involves rapid washing with ice-cold phosphate-buffered saline (PBS) followed by immediate lysis with an ice-cold extraction solvent.[3]
Q2: How should I store my samples to ensure the stability of long-chain acyl-CoAs?
A2: Due to their instability, immediate processing of fresh tissue is optimal.[2] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles as this can significantly compromise the stability of acyl-CoAs.[2] Extracted acyl-CoAs are best stored as dry pellets at -80°C and reconstituted just before analysis.[1]
Q3: What type of internal standard is best for the quantification of long-chain acyl-CoAs?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, these can be difficult to obtain. A practical and effective alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), as it is typically not naturally present in biological samples.[1][4] The internal standard should be added as early as possible in the extraction process to account for any loss during sample preparation.[2]
Q4: I am working with a very-long-chain acyl-CoA (VLCACoA) like this compound. Are there special considerations for its extraction?
A4: Yes, VLCACoAs have very low solubility in aqueous solutions. Therefore, the choice of organic solvent is critical. Methods using a combination of isopropanol (B130326) and acetonitrile (B52724) are often effective.[5] Additionally, due to their hydrophobicity, you may experience issues with recovery during solid-phase extraction (SPE) or with peak shape during chromatography. Optimization of the organic solvent percentage in your SPE elution buffers and HPLC/UPLC mobile phase is crucial. For particularly hydrophobic species, methods that do not require an SPE step might be preferable to minimize sample loss.[1]
Q5: Which analytical technique is most suitable for the detection and quantification of long-chain acyl-CoAs?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique.[6][7] It offers high sensitivity and selectivity, which is necessary due to the low endogenous levels of these molecules.[8] Quantification is typically performed using multiple reaction monitoring (MRM) mode.[9]
Troubleshooting Guides
Issue 1: Low or No Signal for Acyl-CoAs
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are highly unstable. Ensure rapid quenching of metabolic activity at the time of sample collection.[1] Always keep samples on ice throughout the extraction procedure and minimize the time between extraction and analysis.[2] Store extracts as dry pellets at -80°C and reconstitute just before analysis.[1] |
| Inefficient Extraction | The choice of extraction solvent is critical. An 80% methanol (B129727) solution has been shown to yield high MS intensities.[10] For tissues, thorough homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile and isopropanol is effective.[2][5] Ensure the solvent-to-tissue ratio is optimized; a 20-fold excess of solvent is often recommended.[2] |
| Poor Recovery from Solid-Phase Extraction (SPE) | If using SPE, ensure the column is properly conditioned and not allowed to dry out before sample loading.[2] Optimize the wash and elution steps; for very-long-chain acyl-CoAs, you may need to increase the percentage of organic solvent in the elution buffer. Consider if SPE is necessary, as it can lead to the loss of more hydrophilic species.[1] |
| Analyte Loss on Surfaces | The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metallic surfaces. Using polypropylene (B1209903) tubes can help mitigate this issue. A derivatization strategy, such as phosphate methylation, can also resolve this problem.[11] |
Issue 2: Poor Chromatographic Peak Shape
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Long-chain acyl-CoAs often exhibit poor peak shape (tailing) under acidic mobile phase conditions.[8] Using an alkaline mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution on a C18 reversed-phase column.[6][9] |
| Suboptimal Column Chemistry | A C18 reversed-phase column is commonly used and effective, especially at a high pH.[9] For broader coverage of acyl-CoAs with varying chain lengths, hydrophilic interaction liquid chromatography (HILIC) has also been used successfully.[1] |
| Sample Solvent Effects | The solvent used to reconstitute the dried extract can affect peak shape. If possible, the reconstitution solvent should be similar in composition to the initial mobile phase of your LC gradient to avoid peak distortion.[3] |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Construct calibration curves using a matrix that closely matches your study samples to compensate for these effects.[1] |
| Lack of a Suitable Internal Standard | As mentioned in the FAQs, using a stable isotope-labeled or an odd-chain internal standard is crucial for accurate quantification to correct for variations in extraction efficiency and instrument response.[1][4] |
| Non-Linearity of Calibration Curves | If you observe non-linearity, especially at lower concentrations, consider using a weighted linear regression (e.g., 1/x) for your calibration curves to improve accuracy.[1] |
| Isotopic Interference | Be aware of the contribution of 13C isotope peaks from M-2 acyl-CoA species, which can interfere with the quantification of the M species. This must be chromatographically separated or corrected for during data analysis.[12] |
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Analyte(s) | Sample Type | Reported Recovery | Reference |
| Homogenization in KH2PO4 buffer, extraction with isopropanol and acetonitrile, followed by SPE | Multiple LCACoAs | Rat tissues (heart, kidney, muscle) | 70-80% | [5] |
| Fast SPE method without evaporation steps | C16-C18 acyl-CoAs | Rat liver | Accuracies of 94.8% to 110.8% | [6][9] |
| Mixed-mode SPE with phosphate methylation | Full range of acyl-CoAs (free CoA to C25:0-CoA) | Cultured cells and human platelets | Not specified, but optimized for recovery | [11] |
Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Typical Setting | Rationale / Comment |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides good sensitivity for LCACoAs.[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantification of known compounds.[9] |
| Precursor Ion | [M+H]+ | The protonated molecular ion of the specific acyl-CoA. |
| Product Ion / Neutral Loss | Neutral loss of 507 Da | A characteristic fragmentation of acyl-CoAs corresponding to the loss of 3'-phosphoadenosine diphosphate, useful for profiling.[6][8] |
| Collision Energy | 30-40 eV | Optimized for the fragmentation of the specific acyl-CoA.[9] |
Experimental Protocols
General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a synthesis of established methods and is suitable for a range of tissue types.[2][4][5]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Internal standard solution (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Solvents for SPE: Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[4]
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE) - Purification:
-
The upper phase contains the acyl-CoAs. Carefully remove it and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).[4]
-
Condition a weak anion exchange SPE column by washing with methanol, followed by 2% formic acid, and then equilibrating with the KH2PO4 buffer.
-
Load the diluted sample onto the SPE column.
-
Wash the column with the KH2PO4 buffer, followed by a wash with 2% ammonium hydroxide to remove impurities.
-
Elute the acyl-CoAs with 5% ammonium hydroxide in an organic solvent mixture (e.g., methanol/water).
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[2]
-
-
Reconstitution:
-
Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[3]
-
Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.[3]
-
Transfer the supernatant to an LC vial for analysis.
-
Note for this compound: Given its very long chain length, ensure that the organic solvent concentration in the SPE elution step and the initial LC mobile phase is sufficient to maintain its solubility. You may need to increase the proportion of acetonitrile or isopropanol.
Visualizations
Caption: General experimental workflow for the extraction of long-chain acyl-CoAs.
Caption: Logical troubleshooting workflow for LCACoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
avoiding degradation of "trans-27-methyloctacos-2-enoyl-CoA" in biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-27-methyloctacos-2-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your biological samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: My samples show high variability in this compound concentrations between replicates. What could be the cause?
A1: High variability is often due to inconsistent sample handling and processing. Key factors include:
-
Time between sample collection and processing: Delayed processing can lead to enzymatic degradation. It is crucial to freeze samples immediately after collection.
-
Storage conditions: Improper storage temperatures can result in the degradation of your analyte. Long-term storage should be at -80°C.
-
Extraction efficiency: Inconsistent extraction can lead to variable recovery. Ensure your homogenization and solvent addition steps are uniform across all samples.
Q2: What are the primary mechanisms of this compound degradation in biological samples?
A2: The primary degradation pathways for long-chain fatty acyl-CoAs like this compound are enzymatic. The main routes include:
-
Beta-oxidation: This is the major catabolic pathway for fatty acids, occurring in both mitochondria and peroxisomes.[1][2][3] It involves a series of enzymatic steps that shorten the acyl chain.
-
Hydrolysis by Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A.[4]
Q3: How can I minimize enzymatic degradation during sample collection and homogenization?
A3: To minimize enzymatic activity, it is critical to:
-
Rapidly freeze tissue samples: Use techniques like freeze-clamping with liquid nitrogen to halt metabolic processes instantly.[5]
-
Use acidic homogenization buffers: Homogenizing tissues in a cold, acidic buffer (e.g., KH2PO4 at pH 4.9) can help to inhibit the activity of many degradative enzymes.[6]
-
Work quickly and on ice: Keep samples on ice at all times during processing to minimize enzymatic degradation.
Q4: What is the recommended method for extracting this compound from tissues?
A4: A widely used and effective method involves a multi-step solvent extraction and solid-phase purification.[6][7] A general protocol is as follows:
-
Homogenize the frozen tissue in a cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[6]
-
Add organic solvents such as a mixture of acetonitrile (B52724) and 2-propanol to precipitate proteins and extract the acyl-CoAs.[6][7]
-
Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.
-
Purify the acyl-CoAs from the extract using solid-phase extraction (SPE), for example, with an oligonucleotide purification column.[6]
-
Elute the acyl-CoAs from the SPE column and concentrate them before analysis by HPLC or LC-MS/MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | 1. Complete degradation of the analyte. 2. Inefficient extraction. 3. Issues with analytical instrumentation (HPLC/LC-MS). | 1. Review sample collection and storage procedures to ensure they minimize degradation. Use fresh samples and process them immediately. 2. Optimize the extraction protocol. Ensure the correct solvent ratios and volumes are used. Consider testing different extraction solvents.[8] 3. Verify the performance of your analytical instrument with a standard of a similar long-chain acyl-CoA. |
| Peak tailing or poor peak shape in HPLC/LC-MS analysis | 1. Suboptimal chromatography conditions. 2. Presence of interfering substances in the sample extract. | 1. Adjust the mobile phase composition and gradient to improve peak shape. Ensure the pH of the mobile phase is appropriate.[5] 2. Improve the sample cleanup process. Incorporate an additional solid-phase extraction step or use a more selective column. |
| Inconsistent recovery of internal standard | 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard. 3. Variable extraction efficiency between samples. | 1. Ensure precise and consistent addition of the internal standard to all samples before homogenization. 2. Use a stable, deuterated internal standard if available. Store the internal standard appropriately. 3. Re-evaluate and standardize the homogenization and extraction procedures to ensure uniformity. |
Data Presentation
Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours
| Solvent | Coefficient of Variation (CV, %) for various Acyl-CoAs |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 6.8) | Low CV, indicating good stability |
| 50% Acetonitrile / 50% Water | Higher CV for some species, suggesting lower stability |
| Water with 0.1% Formic Acid | Variable stability depending on the acyl-CoA chain length |
Note: This table summarizes general findings on acyl-CoA stability. Specific stability of this compound may vary and should be empirically determined.
Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods
| Extraction Method | Tissue Type | Reported Recovery (%) | Reference |
| Acetonitrile/2-propanol extraction with SPE | Rat heart, kidney, muscle | 70-80% | [6] |
| Acetonitrile/2-propanol with silica (B1680970) gel purification | Rat liver | 83-90% (for SPE step) | [7] |
| Acetonitrile:2-propanol:methanol extraction | Muscle tissue | Not explicitly quantified, but method shown to be effective | [9] |
Experimental Protocols
Protocol 1: Extraction and Purification of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[6][9]
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
-
Homogenization:
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex thoroughly for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition an oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration and Analysis:
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the sample in a suitable buffer for HPLC or LC-MS/MS analysis.
-
Visualizations
Caption: Simplified beta-oxidation pathway for a long-chain fatty acyl-CoA.
Caption: Recommended experimental workflow for acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry Glossary: Fatty Acid Degradation | ditki medical & biological sciences [ditki.com]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Structure and Comparing the Performance of trans-27-methyloctacos-2-enoyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation and comparative performance analysis of "trans-27-methyloctacos-2-enoyl-CoA" and its derivatives. Given the specificity of this very-long-chain fatty acyl-CoA, this document outlines the necessary experimental protocols and data presentation strategies based on established methods for analogous long-chain acyl-CoA molecules. The information herein is intended to enable researchers to generate and interpret comparative data for novel compounds in this class, which are often intermediates in vital biochemical pathways, such as the fatty acid elongation system, a target for various therapeutic agents.
Introduction
trans-2-Enoyl-CoA derivatives, particularly those with very long chains, are critical intermediates in fatty acid elongation.[1][2] This pathway is responsible for the synthesis of fatty acids longer than 16 carbons, which are essential components of complex lipids like sphingolipids and glycerophospholipids.[2][3] The enzymes involved in this cycle, such as trans-2-enoyl-CoA reductases, are subjects of interest in drug development, especially for metabolic disorders and infectious diseases where lipid metabolism plays a crucial role. The introduction of modifications, such as the methyl group in "this compound," can significantly alter the molecule's interaction with these enzymes. Therefore, rigorous structural confirmation and comparative analysis of these derivatives are paramount for understanding their biological activity and therapeutic potential.
Data Presentation: Comparative Analysis of Acyl-CoA Derivatives
Effective comparison of novel acyl-CoA derivatives requires standardized data presentation. The following tables provide templates for summarizing key quantitative data, from structural confirmation to enzymatic kinetics.
Table 1: Physicochemical and Spectroscopic Properties of Acyl-CoA Derivatives
| Derivative Name | Molecular Formula | Calculated Mass (Da) | Measured Mass (m/z) | Key 1H-NMR Shifts (ppm) | Key 13C-NMR Shifts (ppm) |
| This compound | C50H88N7O17P3S | 1207.5 | [Experimental Value] | [Experimental Values] | [Experimental Values] |
| Analogue A | [Formula] | [Calculated Value] | [Experimental Value] | [Experimental Values] | [Experimental Values] |
| Analogue B | [Formula] | [Calculated Value] | [Experimental Value] | [Experimental Values] | [Experimental Values] |
Table 2: Comparative Kinetics with trans-2-Enoyl-CoA Reductase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | [Value] | [Value] | [Value] | [Value] |
| Analogue A | [Value] | [Value] | [Value] | [Value] |
| Analogue B | [Value] | [Value] | [Value] | [Value] |
| Control (e.g., Palmitoyl-CoA) | [Value] | [Value] | [Value] | [Value] |
Table 3: Inhibitory Activity against a Target Enzyme (e.g., a Fatty Acid Synthase)
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | [Value] | [Value] | [Competitive/Non-competitive/etc.] |
| Analogue A | [Value] | [Value] | [Competitive/Non-competitive/etc.] |
| Analogue B | [Value] | [Value] | [Competitive/Non-competitive/etc.] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable comparative data. The following sections provide methodologies for the key experiments.
Protocol 1: Structural Confirmation by LC-MS/MS
Objective: To confirm the molecular weight and structure of the synthesized acyl-CoA derivatives.
Methodology:
-
Sample Preparation: Dissolve the purified acyl-CoA derivative in a suitable solvent (e.g., 50% methanol (B129727) in water) to a final concentration of 1-10 µM.
-
Chromatography: Employ reverse-phase liquid chromatography (LC) with a C18 column. Use a gradient elution, for example, with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Mass Spectrometry: Couple the LC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition:
-
Full Scan (MS1): Acquire full scan spectra to identify the protonated molecular ion [M+H]+.
-
Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID). The fragmentation pattern will be characteristic of the acyl-CoA structure. Key fragments include the loss of the phosphopantetheine group.[4]
-
-
Data Analysis: Compare the measured mass of the parent ion with the calculated exact mass. Analyze the fragmentation pattern to confirm the structure of the acyl chain and the CoA moiety.
Protocol 2: Structural Elucidation by NMR Spectroscopy
Objective: To provide detailed structural information, including the position of the methyl group and the stereochemistry of the double bond.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the purified acyl-CoA derivative (typically 1-5 mg) in a suitable deuterated solvent (e.g., D2O or a mixture of CD3OD and D2O).
-
1H-NMR Spectroscopy:
-
Acquire a 1D 1H-NMR spectrum.
-
Expected Signals: Protons alpha to the carbonyl group typically resonate around 2.0-3.0 ppm.[5] Protons of the trans double bond will show characteristic coupling constants. The protons of the methyl group will appear as a distinct signal.
-
-
13C-NMR Spectroscopy:
-
Acquire a 1D 13C-NMR spectrum.
-
Expected Signals: The carbonyl carbon of the thioester will have a characteristic chemical shift. The carbons of the double bond and the methyl group will also be identifiable.[6]
-
-
2D NMR Spectroscopy: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule.
Protocol 3: Enzymatic Assay for trans-2-Enoyl-CoA Reductase Activity
Objective: To determine the kinetic parameters of an enzyme with the novel acyl-CoA derivatives.
Methodology:
-
Enzyme Source: Use a purified recombinant trans-2-enoyl-CoA reductase.
-
Assay Principle: The activity of trans-2-enoyl-CoA reductase can be monitored by the decrease in absorbance of the NADPH cofactor at 340 nm. The reaction is: trans-2-enoyl-CoA + NADPH + H+ → acyl-CoA + NADP+.[7]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing a fixed concentration of NADPH (e.g., 150 µM) and the enzyme.
-
Kinetic Measurement:
-
Initiate the reaction by adding varying concentrations of the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives.
Caption: The fatty acid elongation cycle, highlighting the role of trans-2-enoyl-CoA.
Caption: Workflow for the synthesis, confirmation, and functional comparison of acyl-CoA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jackwestin.com [jackwestin.com]
- 6. Classification and substrate head-group specificity of membrane fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Mycolic Acid Biosynthesis Across Mycobacterial Species: The Putative Role of trans-27-methyloctacos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Mycolic acids are signature, long-chain fatty acids that are essential components of the mycobacterial cell wall, contributing significantly to the impermeability of the cell envelope and the natural resistance of mycobacteria to many antibiotics.[1][2] These molecules are also key virulence factors, making their biosynthetic pathway an attractive target for novel anti-mycobacterial drugs. This guide provides a comparative overview of the role of a putative key intermediate, trans-27-methyloctacos-2-enoyl-CoA, in the mycolic acid biosynthesis pathway across different mycobacterial species.
Mycolic acids are synthesized via a complex pathway involving two main fatty acid synthase systems: the eukaryotic-like multifunctional enzyme FAS-I and the acyl carrier protein (ACP)-dependent FAS-II system.[1][2] FAS-I synthesizes medium-chain fatty acids, which are then elongated by the FAS-II system to produce the very long meromycolic acid chain. It is within the repetitive elongation cycles of the FAS-II system that this compound is presumed to be a transient intermediate.
Diversity of Mycolic Acid Profiles in Mycobacterial Species
The final composition of mycolic acids varies significantly across different mycobacterial species, reflecting differences in their biosynthetic pathways and the processing of intermediates. These variations are so distinct that they can be used for chemotaxonomic classification.
Mycobacterium tuberculosis, the causative agent of tuberculosis, produces three main types of mycolic acids: alpha-, methoxy-, and keto-mycolic acids.[3] In contrast, other species such as Mycobacterium smegmatis produce alpha'-mycolates, which are shorter, and some species like Mycobacterium fortuitum synthesize epoxymycolates. This diversity in the final products suggests that the enzymatic machinery responsible for processing intermediates like this compound differs in substrate specificity and catalytic activity across species.
Recent lipidomic and genomic studies have revealed significant variations in mycolic acid patterns even between different lineages of M. tuberculosis. "Ancient" lineages, for instance, show different ratios of alpha-, methoxy-, and keto-mycolates compared to "modern" lineages, and these differences have been linked to single-nucleotide polymorphisms in the genes involved in mycolic acid biosynthesis.[4][5]
| Mycobacterial Species | Major Mycolic Acid Types |
| Mycobacterium tuberculosis | Alpha-, Methoxy-, Keto-mycolic acids |
| Mycobacterium smegmatis | Alpha'-mycolic acids |
| Mycobacterium bovis | Alpha-, Methoxy-, Keto-mycolic acids |
| Mycobacterium avium | Alpha- and Keto-mycolates, ω-carboxymycolates |
| Mycobacterium fortuitum | Alpha'- and Epoxymycolates |
| Mycobacterium kansasii | Alpha-, Methoxy-, Keto-mycolic acids |
The Mycolic Acid Biosynthesis Pathway and the Role of this compound
The biosynthesis of the meromycolic acid chain by the FAS-II system is a cyclical process involving four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. The putative intermediate, this compound (or more accurately, its ACP-bound form), would be the product of the dehydration step and the substrate for the final reduction step in one of the elongation cycles.
The enzymes responsible for these steps have been identified and characterized in M. tuberculosis. The β-ketoacyl-ACP synthases (KasA and KasB) catalyze the condensation step.[6] The subsequent reduction is carried out by the β-ketoacyl-ACP reductase (MabA). The dehydration is performed by the HadAB and HadBC dehydratase complexes, and the final reduction of the trans-enoyl-ACP intermediate is catalyzed by the enoyl-ACP reductase, InhA.[7]
The substrate specificity of these enzymes, particularly the dehydratases and the enoyl-ACP reductase, is likely to be a key determinant of the final mycolic acid structure and would therefore vary between species. For example, the enoyl-ACP reductase (FabI) in mycobacteria has a longer substrate-binding pocket compared to other bacteria, allowing it to accommodate the long-chain fatty acyl substrates required for mycolic acid biosynthesis.[8]
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipidomics and genomics of Mycobacterium tuberculosis reveal lineage-specific trends in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. The Mycobacterium tuberculosis FAS-II condensing enzymes: their role in mycolic acid biosynthesis, acid-fastness, pathogenesis and in future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes | PLOS One [journals.plos.org]
- 8. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Mycolic Acid Synthesis: Evaluating trans-27-methyloctacos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "trans-27-methyloctacos-2-enoyl-CoA" as a potential biomarker for mycolic acid synthesis, a critical pathway for the survival of Mycobacterium tuberculosis and a key target for anti-tubercular drug development. While direct, extensive validation data for this specific molecule remains emerging, this document places it in the context of established methodologies and alternative biomarkers. We will explore the underlying biochemical pathways, compare detection methods, and provide detailed experimental protocols to assist researchers in making informed decisions for their drug discovery and diagnostic workflows.
Introduction to Mycolic Acid Synthesis and Its Biomarkers
Mycolic acids are long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses. The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems: FAS-I and FAS-II. The FAS-II system is responsible for elongating precursor fatty acids, which are then condensed with a C26 fatty acid from FAS-I to form the final mycolic acid structure. This pathway is the target of several first-line anti-tubercular drugs, including isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETH).
Monitoring the activity of the mycolic acid synthesis pathway is essential for understanding drug efficacy, identifying new drug targets, and developing rapid diagnostic tests. An ideal biomarker for this pathway would be a molecule that is specific to the pathway, easily detectable, and whose levels correlate with the rate of mycolic acid synthesis.
"this compound" is a putative intermediate in the FAS-II pathway. Its structure suggests it is a product of the elongation cycle, specifically a substrate for the enoyl-reductase InhA, a key enzyme in this pathway. Disruption of InhA by drugs like isoniazid leads to the accumulation of its substrates, making them potential biomarkers for drug activity.
Comparative Analysis of Biomarkers
The following table summarizes the key characteristics of "this compound" in comparison to other established and emerging biomarkers of mycolic acid synthesis.
| Biomarker/Method | Principle | Specificity | Sensitivity | Throughput | Stage of Development | Key Advantages | Key Limitations |
| This compound | Direct measurement of a FAS-II pathway intermediate. | High | Potentially high with mass spectrometry. | Low to Medium | Pre-clinical/Research | Direct measure of pathway flux; high chemical specificity. | Limited validation data; technically demanding detection. |
| [14C]-Acetate Incorporation | Measures the incorporation of radiolabeled acetate (B1210297) into mycolic acids. | High | High | Low | Established (Gold Standard) | Directly measures de novo synthesis. | Use of radioactivity; laborious; low throughput. |
| Whole-cell [14C]-Isoniazid Metabolism | Measures the metabolic activation of INH and its effect on mycolic acid synthesis. | High | High | Low | Established | Directly assesses the mechanism of a key drug. | Specific to INH; requires radiolabeling. |
| MALDI-TOF Mass Spectrometry of Mycolic Acids | Profile analysis of mycolic acid species. | High | High | Medium | Established | Provides a detailed profile of mycolic acid composition. | Complex data analysis; indirect measure of synthesis rate. |
| InhA Activity Assays | In vitro measurement of the activity of the enoyl-reductase InhA. | High | High | High | Established | Allows for high-throughput screening of inhibitors. | In vitro results may not always translate to whole-cell activity. |
Signaling and Experimental Workflows
To better visualize the role of "this compound" and the experimental approaches to its study, the following diagrams are provided.
Caption: Mycolic Acid Synthesis Pathway highlighting the position of this compound.
Caption: Experimental workflow for the validation of a new biomarker for mycolic acid synthesis.
Experimental Protocols
This protocol details the steps for extracting and quantifying acyl-CoA species, including "this compound," from M. tuberculosis cultures using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
M. tuberculosis culture (log-phase)
-
Isoniazid (or other inhibitors)
-
Quenching solution (60% methanol, 0.85% ammonium (B1175870) bicarbonate, -40°C)
-
Extraction solvent (acetonitrile:methanol:water, 40:40:20, with 0.1 M formic acid)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
-
Acyl-CoA internal standards
Procedure:
-
Culture and Treatment: Grow M. tuberculosis to mid-log phase (OD600 of 0.5-0.8). Treat the culture with the inhibitor of interest at a relevant concentration (e.g., 10x MIC of isoniazid) for a specified time (e.g., 6 hours). Include an untreated control.
-
Quenching: Rapidly quench metabolic activity by adding the bacterial culture to 2 volumes of ice-cold quenching solution.
-
Cell Lysis: Pellet the cells by centrifugation at 4°C. Resuspend the pellet in the extraction solvent and lyse the cells using bead beating or sonication.
-
Extraction: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extract using a C18 reverse-phase LC column coupled to a mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for "this compound" and other acyl-CoAs of interest.
-
Data Analysis: Normalize the peak areas of the target analytes to the internal standard. Compare the levels of "this compound" in treated versus untreated samples.
This protocol describes the gold-standard method for measuring the rate of mycolic acid synthesis.
Materials:
-
M. tuberculosis culture (log-phase)
-
[1-14C]-acetic acid
-
TLC plates (silica gel)
-
Scintillation counter
Procedure:
-
Culture and Treatment: Grow and treat M. tuberculosis cultures as described in Protocol 1.
-
Radiolabeling: Add [1-14C]-acetic acid to the cultures and incubate for a defined period (e.g., 4 hours) to allow for incorporation into newly synthesized fatty acids and mycolic acids.
-
Lipid Extraction: Pellet the cells and extract total lipids using a series of solvent extractions (e.g., chloroform:methanol).
-
Mycolic Acid Methyl Ester (MAME) Preparation: Saponify the extracted lipids and then methylate the resulting mycolic acids to form MAMEs.
-
TLC Analysis: Spot the MAMEs onto a TLC plate and develop the plate using an appropriate solvent system to separate the different classes of mycolic acids.
-
Quantification: Expose the TLC plate to a phosphor screen or use a scanner to visualize the radiolabeled MAMEs. Scrape the corresponding spots from the plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity incorporated into mycolic acids in treated versus untreated samples to determine the percent inhibition of synthesis.
Conclusion and Future Directions
"this compound" presents a promising, specific biomarker for monitoring the activity of the mycolic acid synthesis pathway in M. tuberculosis. Its position as a direct substrate for the key drug target InhA makes it particularly attractive for mechanism-of-action studies and for assessing the engagement of InhA inhibitors. However, its validation is still in the early stages, and further studies are needed to establish its sensitivity, dynamic range, and correlation with drug efficacy in different clinical strains.
Future research should focus on:
-
Quantitative Correlation: Directly comparing the accumulation of "this compound" with the inhibition of mycolic acid synthesis as measured by [14C]-acetate incorporation across a range of inhibitor concentrations and time points.
-
Broader Inhibitor Profiling: Evaluating the response of this biomarker to other classes of mycolic acid synthesis inhibitors that target different enzymes in the pathway.
-
In Vivo Relevance: Assessing the detectability and utility of this biomarker in preclinical infection models.
By pursuing these avenues of research, the scientific community can fully validate the potential of "this compound" and further refine our toolkit for the development of novel anti-tubercular therapies.
A Comparative Guide to trans-27-methyloctacos-2-enoyl-CoA and Other Long-Chain Enoyl-CoA Substrates in Mycobacterial FAS-II Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic processing of trans-27-methyloctacos-2-enoyl-CoA, a very-long-chain fatty enoyl-CoA, with other long-chain enoyl-CoA substrates within the context of the Mycobacterium tuberculosis Fatty Acid Synthase-II (FAS-II) system. This pathway is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall and a key target for antitubercular drugs.
Introduction to the FAS-II System and its Substrates
The mycobacterial FAS-II system is responsible for the elongation of long-chain fatty acids (typically C16-C26), which are precursors for the synthesis of the exceptionally long mycolic acids (up to C90). This system utilizes a series of discrete enzymes, each with specific substrate preferences. The enoyl-CoA substrates are intermediates in this elongation cycle, and their structure, particularly chain length and modifications, influences the efficiency of the enzymatic reactions. This compound represents a late-stage intermediate in the synthesis of the meromycolate chain of mycolic acids.
Comparative Enzyme Kinetics
Direct kinetic data for the enzymatic processing of this compound by the enzymes of the FAS-II system is scarce in the available literature. However, by examining the substrate specificity and available kinetic parameters for key enzymes with various long-chain substrates, we can infer the relative performance of this very-long-chain substrate.
The key enzyme responsible for the reduction of trans-2-enoyl-ACP (or CoA) intermediates is the enoyl-acyl carrier protein reductase, InhA. Studies have shown that InhA has a preference for long-chain substrates, with optimal activity observed for acyl chains between C16 and C20.[1] While the affinity for substrates as long as C27-methyloctacosanoyl-CoA has not been quantitatively determined, the structural features of the InhA substrate-binding pocket suggest it can accommodate very-long-chain acyl groups.[2]
Below is a summary of the known substrate preferences and available kinetic data for key enzymes of the M. tuberculosis FAS-II system. This data provides a basis for comparing the expected processing of this compound with other long-chain substrates.
| Enzyme | Preferred Substrate Chain Length | Km | Vmax | kcat | Notes |
| InhA (Enoyl-ACP Reductase) | C12-C24 (optimal C16-C20)[1] | 4 µM (for 2-trans-octenoyl-CoA) | ~3 U/mg (for 2-trans-octenoyl-CoA) | - | The Km value is for a shorter substrate and is expected to differ for very-long-chain substrates.[3] |
| KasA (β-ketoacyl-ACP synthase) | ≥ C16[4] | 5.8 ± 1.5 µM (for malonyl-AcpM) | - | 28 ± 1.5 min⁻¹ | Activity increases with the use of M. tuberculosis AcpM.[5][6] |
| KasB (β-ketoacyl-ACP synthase) | ≥ C16[4] | - | - | - | Believed to be involved in the later stages of elongation, suggesting a preference for longer acyl chains than KasA.[7] |
| HadAB/BC (β-hydroxyacyl-ACP dehydratase) | ≥ C12[8] | - | - | - | Shows marked specificity for long-chain and ACP-linked substrates.[8] |
| MabA (β-ketoacyl-ACP reductase) | Long-chain substrates[7] | - | - | - | Possesses a large hydrophobic substrate-binding pocket to accommodate long acyl chains.[7] |
Signaling Pathways and Regulation
The biosynthesis of mycolic acids is a tightly regulated process, primarily controlled by the intracellular concentration of long-chain acyl-CoAs. These molecules act as effectors for transcriptional regulators that modulate the expression of the FAS-I and FAS-II systems.
Regulation of FAS-II by Acyl-CoA
Long-chain acyl-CoAs (typically C16 and longer) act as signaling molecules that influence the activity of several transcriptional regulators, including FasR, MabR, and FadR.[9][10] This regulatory network ensures a balanced supply of fatty acid precursors for mycolic acid synthesis. For instance, high levels of long-chain acyl-CoAs can modulate the binding of these regulators to the promoter regions of the fas and fas-II operons, thereby controlling the rate of fatty acid elongation.[11]
Caption: Regulation of FAS-I and FAS-II systems by long-chain acyl-CoAs.
Experimental Protocols
General Enoyl-CoA Reductase Activity Assay
This protocol describes a general method for measuring the activity of enoyl-CoA reductases like InhA, which can be adapted for various long-chain substrates. The assay spectrophotometrically monitors the oxidation of NADH, the reducing equivalent for the reaction.
Materials:
-
Purified enoyl-CoA reductase (e.g., InhA)
-
trans-2-enoyl-CoA substrate (e.g., 2-trans-octenoyl-CoA or a synthesized very-long-chain substrate)
-
NADH
-
Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)[12]
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the trans-2-enoyl-CoA substrate.
-
Add NADH to the reaction mixture to a final concentration of approximately 250 µM.[12]
-
Initiate the reaction by adding a known amount of the purified enoyl-CoA reductase.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[3]
To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the enoyl-CoA substrate while keeping the enzyme and NADH concentrations constant. The data can then be analyzed using Michaelis-Menten kinetics, for example, by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation or by using a linear transformation like the Lineweaver-Burk plot.[13]
Experimental Workflow Diagram
References
- 1. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
comparative analysis of enzymes acting on "trans-27-methyloctacos-2-enoyl-CoA"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key enzymes known to act on trans-2-enoyl-CoA substrates, with a specific focus on the very-long-chain fatty acid (VLCFA) derivative, trans-27-methyloctacos-2-enoyl-CoA. This molecule is a critical intermediate in the elongation of very-long-chain fatty acids, a metabolic pathway with significant implications in various physiological and pathological processes.
Introduction to this compound and its Metabolizing Enzymes
This compound is a C29 branched-chain fatty acyl-CoA. Its structure suggests it is an intermediate in the synthesis or degradation of very-long-chain fatty acids. The primary enzymes that catalyze reactions involving trans-2-enoyl-CoA substrates are trans-2-enoyl-CoA reductases (TECR) and enoyl-CoA hydratases (ECH) .
-
Trans-2-enoyl-CoA Reductase (TECR): This enzyme catalyzes the final step in the VLCFA elongation cycle, reducing the trans-2 double bond to a saturated acyl-CoA. This reaction is NADPH-dependent[1]. The human TECR is known to be involved in the synthesis of VLCFAs, which are essential components of sphingolipids and other complex lipids[2].
-
Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the trans-2 double bond to form a 3-hydroxyacyl-CoA. This is a key step in the β-oxidation pathway of fatty acid degradation[3][4]. There are different isoforms of ECH with varying substrate specificities[5].
Comparative Performance of Enzymes
| Enzyme Family | Enzyme Name(s) | General Substrate Preference | Potential Activity on this compound | Cofactor | Cellular Localization |
| Trans-2-enoyl-CoA Reductase | TECR | Long-chain and very-long-chain trans-2-enoyl-CoAs[1][6] | Likely to be the primary enzyme for its reduction in the VLCFA elongation pathway. | NADPH[1] | Endoplasmic Reticulum[2] |
| Enoyl-CoA Hydratase | ECH1 (mitochondrial), ECH2 (peroxisomal) | ECH1: Short- to long-chain trans-2-enoyl-CoAs. The rate decreases with increasing chain length[3]. ECH2: Active on a broad range of chain lengths. | Activity is possible, especially by peroxisomal isoforms involved in branched-chain fatty acid degradation, but likely lower than on preferred substrates. | None | Mitochondria, Peroxisomes |
Signaling and Metabolic Pathways
The metabolism of this compound is integrated into the broader network of fatty acid metabolism, which has significant signaling implications.
Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway
This compound is a key intermediate in the VLCFA elongation cycle, which occurs in the endoplasmic reticulum. This pathway is responsible for the synthesis of fatty acids with 22 or more carbons.
Branched-Chain Fatty Acid Metabolism
The methyl branch in this compound suggests it is part of the branched-chain fatty acid metabolic network. These pathways often involve peroxisomal β-oxidation.
Experimental Protocols
Detailed experimental protocols for assessing enzyme activity on this compound are not available. However, established methods for long-chain acyl-CoA substrates can be adapted.
General Experimental Workflow
Protocol 1: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase (TECR) Activity
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Microsomal fraction containing TECR
-
Tris-HCl buffer (pH 7.4)
-
NADPH
-
This compound (or other long-chain trans-2-enoyl-CoA substrate)
-
Bovine Serum Albumin (BSA) to solubilize the long-chain substrate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA, and the microsomal fraction in a cuvette.
-
Add the trans-2-enoyl-CoA substrate to the reaction mixture. Due to the hydrophobicity of the substrate, it should be pre-complexed with BSA.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
The rate of NADPH oxidation is proportional to the TECR activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
Note: The high hydrophobicity of this compound can lead to substrate insolubility. The use of BSA or a mild non-ionic detergent is crucial for accurate measurements.
Protocol 2: HPLC-Based Assay for Enoyl-CoA Hydratase (ECH) Activity
This method directly measures the formation of the 3-hydroxyacyl-CoA product from the trans-2-enoyl-CoA substrate.
Materials:
-
Enzyme source (e.g., peroxisomal fraction)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
This compound (or other long-chain trans-2-enoyl-CoA substrate)
-
Quenching solution (e.g., acidic solution to stop the reaction)
-
HPLC system with a C18 reverse-phase column and a UV detector (260 nm)
-
Mobile phase gradient (e.g., acetonitrile (B52724) and a buffered aqueous solution)[7][8][9]
Procedure:
-
Set up the enzymatic reaction by combining the enzyme source, reaction buffer, and substrate.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the sample to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the substrate (trans-2-enoyl-CoA) from the product (3-hydroxyacyl-CoA).
-
Quantify the product peak area at 260 nm (the absorbance maximum of the CoA moiety). The amount of product formed is directly proportional to the enzyme activity.
Inhibitors
Several classes of compounds are known to inhibit the VLCFA elongation pathway. While specific inhibitors for TECR acting on branched-chain substrates are not well-documented, inhibitors of the elongase (ELOVL) enzymes are known.
-
Herbicides: Certain classes of herbicides, such as chloroacetamides and thiocarbamates, are known to inhibit VLCFA elongases[10][11][12]. These compounds could indirectly affect the flux through the pathway and the availability of substrates for TECR.
-
Branched-Chain Fatty Acids: Some studies suggest that branched-chain fatty acids themselves can have inhibitory effects on certain enzymes in fatty acid metabolism[10][13]. The accumulation of this compound or its metabolites could potentially lead to feedback inhibition.
Conclusion and Future Directions
The enzymatic landscape for the metabolism of this compound is dominated by trans-2-enoyl-CoA reductase (TECR) in the context of VLCFA elongation and potentially by enoyl-CoA hydratases (ECH) in degradative pathways. A significant knowledge gap exists regarding the specific kinetic parameters of these enzymes with this particular very-long-chain branched-chain substrate.
Future research should focus on:
-
Biochemical Characterization: Detailed kinetic studies of purified TECR and ECH isoforms with a range of VLCFA substrates, including branched-chain variants, are necessary to build a comprehensive understanding of their substrate specificity and catalytic efficiency.
-
Development of Specific Assays: Optimization of assay conditions, particularly for solubilizing very-long-chain substrates, is crucial for obtaining reliable kinetic data.
-
Inhibitor Screening: The identification of specific inhibitors for TECR and ECH acting on VLCFAs would be invaluable for both research purposes and as potential therapeutic leads for diseases associated with aberrant VLCFA metabolism.
This guide provides a framework for understanding the current knowledge and directs future investigations into the enzymatic processing of this important class of molecules.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Entity - GO:0004300 [biokb.lcsb.uni.lu]
- 6. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA methyltransferase by microbial inhibitors and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity Against trans-27-methyloctacos-2-enoyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against the very-long-chain fatty acyl-CoA, trans-27-methyloctacos-2-enoyl-CoA. The specificity of such antibodies is paramount for their reliable use in immunoassays and other applications. This document outlines the experimental protocols, data presentation standards, and visualizations necessary to compare the binding of a putative antibody to its target antigen and a panel of structurally similar analogs.
Introduction to Antibody Cross-Reactivity in Lipid Research
Antibodies are invaluable tools in lipid research; however, their utility is contingent on their specificity. Cross-reactivity, the ability of an antibody to bind to molecules other than its intended target, can lead to inaccurate quantification and false-positive results.[1][2] This is particularly critical when studying lipids like this compound, a molecule involved in the fatty acid elongation cycle.[3] Analogs of this molecule, differing subtly in chain length, saturation, or methylation, may exist endogenously or be developed as research probes. Therefore, a thorough characterization of antibody cross-reactivity is an indispensable step in assay development and validation.
This guide presents a hypothetical comparison of a monoclonal antibody raised against this compound with a panel of potential analogs. The methodologies described herein, primarily based on competitive enzyme-linked immunosorbent assay (ELISA), provide a robust approach for determining the specificity profile of the antibody.
Panel of Hypothetical Analogs for Cross-Reactivity Testing
To assess the specificity of an antibody against this compound, a curated panel of analog molecules is required. The synthesis of such analogs is a specialized process that involves organic chemistry techniques to achieve the desired structural variations.[4] A representative panel for testing would include molecules that vary in key structural features:
-
Chain Length: Analogs with shorter and longer acyl chains (e.g., C26, C30) to assess the impact of chain length on antibody recognition.
-
Saturation: The saturated counterpart, 27-methyloctacosanoyl-CoA, to determine the importance of the trans-2-enoyl double bond for binding.
-
Methyl Group Position: Analogs with the methyl group at different positions (e.g., 26-methyloctacos-2-enoyl-CoA) or lacking the methyl group altogether (octacos-2-enoyl-CoA) to evaluate the contribution of the methyl group to the epitope.
-
Isomers: The cis-isomer of the target molecule, if synthesizable, to test the stereospecificity of the antibody.
Experimental Methodology: Competitive ELISA
A competitive ELISA is the preferred method for quantifying antibody cross-reactivity.[1] This assay measures the ability of analogs to compete with the target antigen for binding to the antibody.
Reagents and Materials
-
High-binding 96-well microtiter plates
-
Putative monoclonal antibody against this compound
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Panel of synthesized analog molecules
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Experimental Protocol
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.4).[5]
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.[5]
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the this compound standard and each of the analog molecules in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody/antigen mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[6]
-
Stop the reaction by adding 50-100 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Presentation and Analysis
The data from the competitive ELISA should be analyzed to determine the IC50 value for the target antigen and each analog. The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.
Table 1: Cross-Reactivity of Anti-trans-27-methyloctacos-2-enoyl-CoA Antibody with Analogs
| Competitor Molecule | IC50 (nM) | % Cross-Reactivity |
| This compound | Value | 100% |
| Analog 1 (e.g., C26 chain) | Value | Calculated Value |
| Analog 2 (e.g., C30 chain) | Value | Calculated Value |
| Analog 3 (e.g., saturated) | Value | Calculated Value |
| Analog 4 (e.g., no methyl group) | Value | Calculated Value |
Calculation of % Cross-Reactivity:
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
Visualizations
Experimental Workflow
Caption: Workflow for competitive ELISA.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical signaling pathway.
Interpretation of Results
The percentage cross-reactivity values provide a quantitative measure of the antibody's specificity.
-
High Cross-Reactivity (>50%): Indicates that the antibody binds significantly to the analog. If this analog is present in biological samples, it will likely interfere with the accurate measurement of the target molecule.
-
Moderate Cross-Reactivity (1-50%): Suggests some level of binding to the analog. The potential for interference should be considered, and further validation, such as mass spectrometry, may be necessary.
-
Low to No Cross-Reactivity (<1%): Indicates high specificity of the antibody for the target molecule, with minimal interference from the tested analog.
A highly specific antibody will exhibit a high affinity for this compound (low IC50) and very low cross-reactivity with the panel of analogs.
Conclusion
The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassay development. By employing a systematic approach using competitive ELISA and a well-designed panel of analogs, researchers can thoroughly characterize the specificity of their antibodies. This ensures the generation of accurate and reproducible data, which is essential for advancing our understanding of the roles of very-long-chain fatty acyl-CoAs in health and disease, and for the development of novel therapeutic interventions.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. seracare.com [seracare.com]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
comparing the metabolic fate of "trans-27-methyloctacos-2-enoyl-CoA" in different strains
A detailed examination of the metabolic fate of very-long-chain fatty acyl-CoAs, using "trans-27-methyloctacos-2-enoyl-CoA" as a representative molecule, reveals significant variations in the metabolic strategies of different bacterial strains. This guide provides a comparative analysis of the presumed metabolic pathways in two well-studied actinobacterial genera, Rhodococcus and Mycobacterium, known for their complex lipid metabolisms. Due to the absence of specific experimental data for "this compound," this comparison is based on the metabolism of analogous very-long-chain fatty acids (VLCFAs) and methyl-branched fatty acids.
This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of bacterial lipid metabolism, a critical area for understanding microbial physiology and identifying novel therapeutic targets.
Comparative Analysis of Metabolic Fates
The metabolism of "this compound" is likely to diverge into several key pathways depending on the enzymatic machinery and metabolic needs of the specific bacterial strain. The primary competing fates are β-oxidation for energy production, incorporation into complex cellular lipids, and modification for other biosynthetic purposes.
Quantitative Data Summary
While specific quantitative data for the metabolism of "this compound" is not available, the following tables summarize comparative data on the metabolism of related VLCFAs and branched-chain fatty acids in different strains of Rhodococcus and Mycobacterium.
| Parameter | Rhodococcus opacus PD630 | Rhodococcus jostii RHA1 | Mycobacterium tuberculosis H37Rv | Mycobacterium smegmatis mc²155 | Source |
| Primary Fate of VLCFAs | Accumulation in Triacylglycerols (TAGs) | Accumulation in Triacylglycerols (TAGs) | Incorporation into Mycolic Acids | Catabolism via β-oxidation | [1][2] |
| Odd-Chain Fatty Acid Accumulation (from propionate) | High (C15:0, C17:0, C17:1) | High | Moderate | Low | [3] |
| Relative Abundance of C26:0 vs. C24:0 Fatty Acids | Not reported | Not reported | High ratio | Not reported | [4] |
| Methyl-branched Lipid Biosynthesis | Present (MAS-family synthases) | Present (MAS-family synthases) | Prominent (Mycocerosic acids) | Present | [1][5] |
Table 1: Comparative metabolic characteristics of very-long-chain and branched-chain fatty acids in select Rhodococcus and Mycobacterium strains.
| Strain | Substrate | Major Fatty Acid Products | Analytical Method | Source |
| Rhodococcus erythropolis S67 | Hexadecane | Hexadecanoic acid, Saturated branched fatty acids | GC/MS | [1] |
| Rhodococcus erythropolis X5 | Hexadecane | Hexadecanoic acid, 9-Hexadecenoic acid | GC/MS | [1] |
| Mycobacterium tuberculosis H37Rv | Propionate | Increased mass of PDIM and SL-1 | FT-ICR MS | [6] |
Table 2: Examples of fatty acid metabolism products in different bacterial strains.
Postulated Metabolic Pathways
The metabolism of "this compound" is expected to proceed through one or more of the following pathways, with the flux through each pathway varying between strains.
β-Oxidation Pathway
This is the canonical pathway for fatty acid degradation. The trans-2-enoyl-CoA intermediate is a standard component of this cycle. The presence of a methyl branch at an odd-numbered carbon (C-27) suggests that the final round of β-oxidation would yield propionyl-CoA in addition to acetyl-CoA. Both Rhodococcus and Mycobacterium possess robust β-oxidation systems capable of degrading a wide range of fatty acids[7]. However, the efficiency of this pathway for such a long and branched substrate may differ.
Mycolic Acid Biosynthesis (in Mycobacterium)
In Mycobacterium tuberculosis, VLCFAs are crucial precursors for the synthesis of mycolic acids, the hallmark lipids of their cell wall. It is plausible that "27-methyloctacosanoyl-CoA" (following reduction of the double bond) could be a substrate for the Claisen condensation reactions that form the long α-alkyl chain of mycolic acids[8].
Triacylglycerol (TAG) Accumulation (in Rhodococcus)
Oleaginous species of Rhodococcus are known to accumulate large amounts of TAGs as intracellular storage lipids, particularly under nutrient-limiting conditions[5]. VLCFAs and branched-chain fatty acids can be readily incorporated into these TAGs[2][9]. Therefore, in strains like Rhodococcus opacus, a significant portion of "this compound" could be channeled towards TAG synthesis.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the potential metabolic fates and the general experimental workflow for their analysis.
Potential metabolic fates of this compound.
General experimental workflow for comparative lipid metabolism studies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following sections outline generalized methodologies for key experiments cited in the comparative analysis of fatty acid metabolism.
Bacterial Cultivation and Labeled Substrate Feeding
Objective: To grow bacterial strains in the presence of a stable isotope-labeled fatty acid to trace its metabolic fate.
Protocol:
-
Strain Inoculation: Inoculate starter cultures of the desired Rhodococcus and Mycobacterium strains in an appropriate liquid medium (e.g., Middlebrook 7H9 for Mycobacterium, Tryptic Soy Broth for Rhodococcus). Incubate at the optimal temperature and shaking speed until the cultures reach the mid-logarithmic growth phase.
-
Culture Preparation: Prepare the main culture medium. For studies on fatty acid metabolism, a defined minimal medium with a specific carbon source (e.g., glucose or glycerol) is often used to avoid interference from complex media components.
-
Labeled Substrate Addition: Prepare a stock solution of the ¹³C-labeled very-long-chain fatty acid (e.g., U-¹³C-hexadecanoic acid as a proxy). The fatty acid is typically complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility in the aqueous medium.
-
Incubation: Add the labeled fatty acid-BSA complex to the main cultures to a final desired concentration. Incubate the cultures under controlled conditions for a specific period to allow for the uptake and metabolism of the labeled substrate.
-
Harvesting: Harvest the bacterial cells by centrifugation at a low temperature to quench metabolic activity. The cell pellets and the culture supernatant are then processed for metabolite and lipid extraction.
Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the fatty acid composition of the bacterial cells and identify the incorporation of the labeled substrate into different fatty acids.
Protocol:
-
Cell Lysis: Resuspend the harvested cell pellets in a suitable solvent mixture (e.g., chloroform (B151607):methanol (B129727), 2:1, v/v) and lyse the cells using methods such as sonication or bead beating.
-
Lipid Extraction: Perform a biphasic lipid extraction (e.g., Bligh-Dyer method). Briefly, add chloroform and water to the cell lysate to create a two-phase system. The lipids will partition into the lower organic phase.
-
Fatty Acid Methyl Ester (FAME) Preparation: Evaporate the organic solvent and transesterify the lipid extract to convert the fatty acids into their more volatile methyl esters. This is typically done by heating the lipid extract in methanol with a catalyst (e.g., methanolic HCl or BF₃).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer provides information on their mass-to-charge ratio, allowing for their identification and quantification. The incorporation of ¹³C from the labeled substrate can be determined by the shift in the mass spectra of the fatty acids.
Metabolite Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolic Flux Analysis
Objective: To identify and quantify intracellular metabolites and determine the flux of the labeled carbon through different metabolic pathways.
Protocol:
-
Metabolite Quenching and Extraction: Rapidly quench the metabolism of the harvested cells, for example, by immersing them in cold methanol. Extract the intracellular metabolites using a suitable solvent system (e.g., acetonitrile:methanol:water).
-
LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography, often with a column designed for polar compounds (e.g., HILIC). The separated metabolites are then detected and quantified by a tandem mass spectrometer. The mass spectrometer can be operated in a targeted mode to look for specific metabolites or in an untargeted mode to get a broader overview of the metabolome.
-
Metabolic Flux Analysis (MFA): The mass isotopomer distribution data obtained from the LC-MS/MS analysis of the ¹³C-labeled metabolites is used as input for MFA software. This software uses mathematical models of the metabolic network to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns. This allows for a quantitative comparison of pathway activities between different strains.
Conclusion
While the precise metabolic fate of "this compound" in different bacterial strains remains to be experimentally determined, a comparative analysis based on analogous very-long-chain and branched-chain fatty acids reveals distinct metabolic strategies. Mycobacterium species, particularly pathogenic ones, are geared towards incorporating such lipids into their complex cell wall structures, like mycolic acids. In contrast, oleaginous Rhodococcus species are more likely to channel these fatty acids into storage lipids, such as triacylglycerols. Both genera possess the enzymatic capability for β-oxidation, providing a catabolic route for energy generation.
The provided experimental frameworks offer a robust starting point for researchers to conduct direct comparative studies on the metabolism of this and other unique fatty acids. Such investigations are pivotal for a deeper understanding of bacterial lipid metabolism and for the development of novel strategies to combat bacterial pathogens and harness their metabolic potential for biotechnological applications.
References
- 1. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Comparative lipidomics of drug sensitive and resistant Mycobacterium tuberculosis reveals altered lipid imprints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative lipidomics platform for chemotaxonomic analysis of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Fatty acid biosynthesis in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of trans-27-methyloctacos-2-enoyl-CoA and Its Synthetic Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive structural and functional comparison of the novel very-long-chain fatty acyl-CoA, trans-27-methyloctacos-2-enoyl-CoA, and its potential synthetic analogs. Tailored for researchers, scientists, and drug development professionals, this document outlines the predicted characteristics and biological activities of these molecules, supported by established knowledge of related lipid species. Due to the limited direct experimental data on this compound, this guide serves as a foundational resource, offering a predictive framework and detailed experimental protocols to facilitate further investigation into this promising area of lipid research.
Structural Overview and Rationale for Analog Design
This compound is a C29 monounsaturated, methyl-branched fatty acyl-CoA. Its unique structure, featuring a long C28 carbon chain with a methyl group at the ω-1 position (C27) and a trans-double bond at the C2 position, suggests specialized roles in cellular metabolism and signaling. The Coenzyme A (CoA) moiety activates the fatty acid for various enzymatic reactions.
Synthetic analogs are designed to systematically probe the structure-function relationship of the parent molecule. Key modifications can include altering the chain length, saturation, and the introduction of functional groups like fluorine to modify the molecule's physicochemical properties and biological interactions.
Table 1: Structural and Physicochemical Comparison of this compound and Representative Synthetic Analogs
| Feature | This compound | Analog A: Saturated Analog | Analog B: ω-Trifluoromethyl Analog | Analog C: Shorter Chain Analog |
| Chemical Formula | C₅₀H₉₀N₇O₁₇P₃S | C₅₀H₉₂N₇O₁₇P₃S | C₅₁H₈₉F₃N₇O₁₇P₃S | C₄₆H₈₂N₇O₁₇P₃S |
| Molecular Weight | 1198.18 g/mol | 1200.20 g/mol | 1252.17 g/mol | 1142.07 g/mol |
| Acyl Chain Length | C29 (28+1) | C29 (28+1) | C29 (28+1) | C25 (24+1) |
| Methyl Branch | C27 | C27 | C27 | C23 |
| Unsaturation | trans-Δ² | Saturated | trans-Δ² | trans-Δ² |
| Key Modification | - | Removal of trans-Δ² double bond | Replacement of C28-H₃ with C28-F₃ | Shortened acyl chain |
| Predicted Polarity | High (due to CoA) | Slightly lower than parent | Higher than parent | High (due to CoA) |
| Predicted Lipophilicity | High | Higher than parent | Lower than parent | Lower than parent |
Predicted Biological Activity and Performance
The biological performance of these molecules is anticipated to be diverse, influencing enzyme kinetics, membrane dynamics, and cellular signaling pathways. Very-long-chain fatty acids (VLCFAs) are known to be essential components of cellular membranes and precursors for signaling molecules.[1][2] Methyl-branched fatty acids can modulate membrane fluidity and may have specific recognition by certain enzymes.
Table 2: Predicted Biological Performance and Functional Comparison
| Biological Parameter | This compound | Analog A: Saturated Analog | Analog B: ω-Trifluoromethyl Analog | Analog C: Shorter Chain Analog |
| Substrate for trans-2-enoyl-CoA Reductase | Predicted Substrate | Not a Substrate | Potential Inhibitor | Predicted Substrate |
| Incorporation into Sphingolipids | High | Moderate | Low to Moderate | High |
| Modulation of Membrane Fluidity | Increases Rigidity | Significantly Increases Rigidity | Alters Membrane Dipole Potential | Less Impact on Rigidity |
| PPARα Activation | Potential Ligand[3] | Potential Ligand[3] | Potential Modulator | Potential Ligand |
| Metabolic Stability | Metabolized via β-oxidation | Metabolized via β-oxidation | Potentially Increased Stability | Metabolized via β-oxidation |
Detailed Experimental Methodologies
To validate the predicted properties and uncover the biological functions of this compound and its analogs, a series of rigorous experimental protocols are required.
Chemical Synthesis and Purification
The synthesis of the target molecule and its analogs will be achieved through multi-step organic synthesis, culminating in the coupling of the custom fatty acid with Coenzyme A. Purification will be performed using High-Performance Liquid Chromatography (HPLC).
Structural Verification
-
Mass Spectrometry (MS): The precise mass and fragmentation pattern of each compound will be determined using high-resolution tandem mass spectrometry (LC-MS/MS) to confirm the identity and purity.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be employed to confirm the chemical structure, including the position of the methyl group and the trans configuration of the double bond.[7][8][9][10][11]
Enzymatic Assays
The interaction of the compounds with key enzymes in fatty acid metabolism will be assessed. For instance, the activity of trans-2-enoyl-CoA reductase can be monitored by the change in absorbance of NADPH at 340 nm.[12][13]
-
Assay Components:
-
Purified trans-2-enoyl-CoA reductase
-
NADPH
-
Substrate (this compound or analog)
-
Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Procedure: The reaction is initiated by adding the enzyme to a solution containing the substrate and NADPH. The decrease in absorbance at 340 nm is monitored over time.
Cell-Based Assays
-
Lipidomic Analysis: The incorporation of the fatty acyl chains into complex lipids will be quantified using LC-MS-based lipidomics. Cells will be cultured with the compounds, followed by lipid extraction and analysis.[4]
-
Gene Expression Analysis: The effect on gene expression, particularly genes involved in lipid metabolism, will be analyzed by quantitative PCR (qPCR) after treating cells with the compounds.
Visualizing Pathways and Workflows
Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs
The elongation of fatty acids is a cyclical process involving four key enzymatic steps, as depicted below.
Caption: The fatty acid elongation cycle.
Hypothetical Signaling Cascade via PPARα
Very-long-chain and branched-chain fatty acyl-CoAs are potential ligands for the nuclear receptor PPARα, which regulates the expression of genes involved in lipid metabolism.[3]
Caption: PPARα signaling pathway.
General Experimental Workflow
A systematic approach is crucial for the comprehensive comparison of the designed analogs.
Caption: Workflow for analog comparison.
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hidden β-γ Dehydrogenation Products in Long-Chain Fatty Acid Oxidation Unveiled by NMR: Implications on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ring current effects in the active site of medium-chain Acyl-CoA dehydrogenase revealed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a new enzymatic diagnosis method for very-long-chain Acyl-CoA dehydrogenase deficiency by detecting 2-hexadecenoyl-CoA production and its application in tandem mass spectrometry-based selective screening and newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Linchpin of Mycobacterial Survival: The Essentiality of trans-27-Methyloctacos-2-enoyl-CoA
A Comparative Guide for Researchers and Drug Development Professionals
The relentless global health threat posed by Mycobacterium tuberculosis necessitates a deep understanding of its fundamental survival mechanisms. Among the most critical of these is the biosynthesis of its unique and complex cell wall, a formidable barrier that confers intrinsic resistance to many antibiotics and environmental stresses. Central to this protective shield are mycolic acids, exceptionally long α-alkyl, β-hydroxy fatty acids. While the broader mycolic acid pathway is a well-established and validated drug target, this guide delves into the specific role and essentiality of a key precursor, trans-27-methyloctacos-2-enoyl-CoA . This document provides a comparative analysis of experimental approaches to validate its importance, presenting supporting data and detailed protocols to aid in the development of novel anti-tubercular agents.
The Pivotal Role of this compound in Mycobacterial Lipid Metabolism
This compound is a crucial intermediate in the biosynthesis of complex, multi-methyl-branched fatty acids that are esterified to form virulence factors such as phthiocerol dimycocerosate (PDIM). PDIM is a major lipid component of the mycobacterial outer membrane and is indispensable for the pathogen's ability to resist host immune responses and cause disease. The synthesis of these complex lipids is a multi-step process involving a suite of specialized enzymes.
One of the key enzymes in this pathway is the fatty acyl-CoA synthase, FadD28. This enzyme is responsible for the activation of long-chain fatty acids, a critical step for their subsequent elongation and modification.[1][2][3] While the direct synthesis of this compound is part of a larger enzymatic cascade, the functional importance of enzymes like FadD28 underscores the essentiality of this pathway for mycobacterial viability and virulence.[4]
Comparative Analysis of Experimental Validation Strategies
Validating the essentiality of a specific metabolic intermediate like this compound typically involves demonstrating the essentiality of the enzyme responsible for its synthesis. The two primary genetic approaches to achieve this in mycobacteria are targeted gene knockout and conditional gene knockdown.
| Experimental Strategy | Principle | Advantages | Disadvantages | Key Outcomes |
| Targeted Gene Knockout | Permanent removal of the target gene from the mycobacterial chromosome via homologous recombination.[5][6][7] | Provides a definitive assessment of gene essentiality. Unambiguous phenotype. | If the gene is essential, a viable knockout mutant cannot be isolated. Labor-intensive and time-consuming. | Inability to generate a viable mutant strongly suggests the gene is essential for growth. |
| Conditional Gene Knockdown | Regulation of target gene expression using inducible promoter systems (e.g., tetracycline-inducible).[8][9] | Allows for the study of essential genes by depleting the corresponding protein. Reversible and tunable gene expression. | Potential for incomplete knockdown, leading to leaky expression and ambiguous results. Off-target effects of the inducer. | Dose-dependent inhibition of mycobacterial growth upon repression of the target gene, confirming its essentiality. |
Experimental Protocols
Targeted Gene Knockout via Homologous Recombination
This protocol outlines the generation of a deletion mutant of a target gene (e.g., the putative synthase for this compound) in Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Suicide delivery vector (e.g., pPR27xylE) containing flanking regions of the target gene and a selectable marker (e.g., kanamycin (B1662678) resistance).[7]
-
Electroporator and cuvettes
-
Middlebrook 7H10 agar (B569324) plates with appropriate antibiotics and sucrose (B13894)
Procedure:
-
Construct the knockout plasmid: Clone the upstream and downstream flanking regions of the target gene into the suicide vector. Ligate a selectable marker between the flanks.
-
Electroporation: Prepare competent M. tuberculosis cells and electroporate the knockout plasmid.
-
Selection of Single Crossovers (SCOs): Plate the transformed cells on 7H10 agar containing the appropriate antibiotic. SCOs will be resistant to the antibiotic.
-
Selection of Double Crossovers (DCOs): Culture the SCOs in antibiotic-free liquid medium and then plate on 7H10 agar containing sucrose. The sacB gene on the vector backbone confers sucrose sensitivity, so only DCOs (where the vector backbone is lost) will grow.
-
Genotypic Confirmation: Screen the sucrose-resistant colonies by PCR using primers specific for the wild-type and deleted alleles to confirm the gene knockout.[7]
Conditional Knockdown using a Tetracycline-Inducible System
This protocol describes the construction of a conditional knockdown strain for a target gene in M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Tetracycline-inducible expression vector (e.g., pMC30A)
-
Anhydrotetracycline (ATc)
-
Middlebrook 7H9 liquid medium
Procedure:
-
Construct the knockdown strain: Place the target gene under the control of a tetracycline-repressible promoter in an integrating vector. Transform this construct into M. tuberculosis.
-
Growth Analysis: Inoculate two cultures of the knockdown strain in 7H9 medium. To one culture, add a range of concentrations of ATc to repress gene expression. The other culture serves as the uninduced control.
-
Monitor Growth: Measure the optical density (OD600) of the cultures over time. Alternatively, plate serial dilutions at different time points to determine colony-forming units (CFUs).
-
Data Analysis: Compare the growth curves of the induced and uninduced cultures. A significant growth defect in the presence of ATc indicates that the target gene is essential for growth.[8]
Visualizing the Pathway and Experimental Workflow
Caption: Biosynthesis pathway leading to mycolic acid precursors.
Caption: Workflow for mycobacterial gene knockout.
Conclusion
The validation of the essentiality of this compound and its associated biosynthetic enzymes, such as FadD28, represents a critical step in the development of novel anti-tubercular therapeutics. By employing robust genetic techniques like targeted gene knockout and conditional knockdown, researchers can definitively establish the importance of this pathway for mycobacterial survival. The protocols and comparative data presented in this guide offer a framework for these investigations, ultimately paving the way for the discovery of new drugs that target the unique and essential lipid metabolism of Mycobacterium tuberculosis.
References
- 1. Regulation of Expression of mas and fadD28, Two Genes Involved in Production of Dimycocerosyl Phthiocerol, a Virulence Factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of expression of mas and fadD28, two genes involved in production of dimycocerosyl phthiocerol, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeted gene knockout and essentiality testing by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of Mycobacterium tuberculosis cdd knockout and evaluation of invasion and growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of Conditional Knockdown Mutants in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling trans-27-methyloctacos-2-enoyl-CoA
Essential Safety and Handling Guide for trans-27-methyloctacos-2-enoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar acyl-CoA derivatives and chemicals containing a trans-2-enoyl moiety. It is imperative to handle this compound with caution in a controlled laboratory environment.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, a risk assessment should be conducted to determine the appropriate level of PPE.[1][2] Based on the potential hazards of similar compounds, the following PPE is recommended as a minimum:
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[2][3] A face shield may be necessary for procedures with a high risk of splashes.[2][4][5] | Must meet ANSI Z87.1 or equivalent regional standards. |
| Hand Protection | Nitrile gloves are the preferred choice due to their broad chemical resistance.[6] | Change gloves immediately if contaminated, compromised, or when work is complete. Do not reuse disposable gloves.[6] |
| Body Protection | A lab coat or gown is required to protect skin and personal clothing.[1][2][6] | Ensure the lab coat is buttoned. For procedures with a higher risk of splashes, a chemically resistant apron may be necessary. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if required.[3][7] |
| Foot Protection | Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[2] | --- |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
2.2. Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the area with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to avoid inhalation of any dust.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
General Use: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]
2.3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[7][8]
-
Store away from heat and sources of ignition.[8]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Remove and wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5][8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[8] If they feel unwell, seek medical advice. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spills | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, follow your institution's emergency spill response procedures. |
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste material should be disposed of at an approved waste disposal plant.
-
Avoid release to the environment, as similar compounds are toxic to aquatic life.
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. epa.gov [epa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
